2,5-Dimethylhexanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAHZDPKCCONIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868838 | |
| Record name | 2,5-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90201-13-1 | |
| Record name | 2,5-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylhexanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the chemical properties and structure of 2,5-Dimethylhexanoic acid. The information is curated to support research, scientific discovery, and professionals in the field of drug development. All quantitative data is presented in clear, structured tables, and the chemical structure is visualized using the DOT language.
Chemical Structure and Identification
This compound is a branched-chain carboxylic acid. Its structure consists of a six-carbon hexanoic acid backbone with two methyl group substituents at the second and fifth carbon positions.
Caption: Chemical structure of this compound.
This compound is identified by the CAS Number 90201-13-1.[1][2][3][4] Other key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1] |
| Canonical SMILES | CC(C)CCC(C)C(=O)O |
| InChI | InChI=1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
| InChIKey | ASAHZDPKCCONIV-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical processes. While experimentally determined values for some properties are not widely available, critically evaluated data and estimates provide valuable insights.
| Property | Value | Source |
| Boiling Point | 228.91 °C (estimate) | ChemicalBook |
| Density | 0.9173 g/cm³ (rough estimate) | ChemicalBook |
| Refractive Index | 1.4110 (estimate) | ChemicalBook |
| Melting Point | Not available | |
| Solubility | The carboxylic acid group suggests some polarity, while the branched alkyl chain imparts non-polar character. Therefore, it is expected to be soluble in many organic solvents.[1] | General chemical principles |
For comparison, related isomers exhibit the following properties:
-
2,2-Dimethylhexanoic acid: Boiling Point: 216-220 °C, Density: 0.913 g/mL
-
2,4-Dimethylhexanoic acid: Boiling Point: 230.6 °C, Density: 0.924 g/cm³
The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) has critically evaluated thermophysical property data for this compound, which includes data on its normal boiling temperature and density, supported by experimental data points.[5]
Synthesis and Reactivity
Synthesis:
Several synthetic routes to this compound have been described, generally falling into these categories:
-
Alkylation: This common method involves the alkylation of a suitable precursor.[1]
-
Condensation Reactions: Aldehydes or ketones can be utilized as starting materials in condensation reactions to yield the target compound.[1]
-
Biotechnological Approaches: The use of microbial fermentation is an emerging and sustainable method for producing carboxylic acids.[1]
Reactivity:
The chemical reactivity of this compound is primarily dictated by its carboxylic acid functional group. Key reactions include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2,5-dimethylhexan-1-ol.
-
Conversion to Acyl Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acyl chloride.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features would be expected:
¹H NMR:
-
A broad singlet corresponding to the acidic proton of the carboxylic acid.
-
Multiple signals in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the various methyl and methylene (B1212753) protons. The splitting patterns would be complex due to the chirality at the C2 and C5 positions (if a single stereoisomer is present) and diastereotopicity.
¹³C NMR:
-
A signal for the carbonyl carbon in the range of 170-185 ppm.
-
Several signals in the aliphatic region corresponding to the different carbon atoms of the hexyl chain and the methyl groups.
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group, usually around 1700-1725 cm⁻¹.
-
C-H stretching bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 144.
-
Characteristic fragmentation patterns would include the loss of the carboxylic acid group and cleavage at the branched points of the alkyl chain.
While specific spectra for this compound are not provided, an FTIR spectrum for a "Mixture of dimethylhexanoic acids" is available and shows the expected broad O-H and sharp C=O stretches characteristic of a carboxylic acid.[6]
Applications and Significance
This compound and other branched-chain fatty acids are of interest to researchers for several reasons:
-
Drug Development: The unique structural features of branched-chain fatty acids can be exploited in the design of new pharmaceutical compounds. The methyl branching can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.
-
Chemical Synthesis: It can serve as a building block in the synthesis of more complex molecules.
-
Material Science: The properties of polymers and other materials can be modified by incorporating branched-chain fatty acids.
This technical guide provides a foundational understanding of this compound. Further research into its specific biological activities and applications is ongoing and promises to reveal more about the potential of this and other branched-chain fatty acids.
References
2,5-Dimethylhexanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid with potential applications in pharmaceutical development and specialty polymer synthesis. This document details its physicochemical properties, outlines synthetic approaches, provides exemplary experimental protocols for its analysis, and discusses its potential biological significance based on current understanding of related branched-chain fatty acids. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical metabolic pathways are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical Properties
This compound is a chiral carboxylic acid with two stereogenic centers. Its molecular structure and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 90201-13-1 | [1][2] |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(C)CCC(C)C(=O)O | [3] |
| InChI Key | ASAHZDPKCCONIV-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest due to its potential as a chiral building block in pharmaceutical synthesis.[3] General synthetic strategies include alkylation and condensation reactions.[3] For stereocontrol, methods employing chiral auxiliaries are often utilized.
Proposed Asymmetric Synthesis Workflow
An adapted experimental workflow for the asymmetric synthesis of (2S)-2,5-Dimethylhexanoic acid, based on established methods for similar chiral carboxylic acids, is presented below. This method utilizes a chiral auxiliary to direct the stereoselective alkylation.[4]
Experimental Protocol: Asymmetric Synthesis (Adapted)
The following is a generalized, step-by-step protocol adapted from the synthesis of structurally similar chiral carboxylic acids.[4]
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 30 minutes.
-
Add 5-methylhexanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).
-
Purify the resulting N-acyl oxazolidinone by flash chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl oxazolidinone in anhydrous THF at -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the enolate.
-
Add methyl iodide and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.
-
Purify the major diastereomer by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-alkylated intermediate in a THF/water mixture at 0 °C.
-
Add aqueous hydrogen peroxide followed by lithium hydroxide.
-
Stir vigorously at 0 °C for 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 and extract the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to obtain the final product, (2S)-2,5-Dimethylhexanoic Acid.
Analytical Methodologies
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization to enhance volatility.
GC-MS Analysis Protocol (Adapted)
The following is an adapted protocol for the quantification of this compound in a biological matrix, such as plasma or urine.[5][6]
Sample Preparation and Extraction
-
To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analog).
-
Acidify the sample to a pH of 1-2 using hydrochloric acid.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate, vortexing vigorously.
-
Centrifuge to separate the layers and collect the organic phase. Repeat the extraction twice.
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
Derivatization
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture and incubate at 60°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) ester.
GC-MS Parameters
| Parameter | Suggested Setting |
| GC System | Agilent 7890 or similar |
| MS System | Agilent 5975 or similar |
| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 70°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min) |
| Carrier Gas | Helium (constant flow) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Biological Significance and Hypothetical Metabolic Pathway
While specific biological activities of this compound are not extensively documented, its structure as a branched-chain fatty acid suggests potential involvement in metabolic pathways analogous to those of branched-chain amino acids (BCAAs).[7] The metabolism of such compounds is crucial for understanding their potential therapeutic effects and toxicity profiles.
Hypothetical Metabolic Pathway
Based on the metabolism of similar branched-chain fatty acids, a plausible metabolic pathway for this compound is proposed to involve mitochondrial β-oxidation.
This hypothetical pathway suggests that this compound is first activated to its CoA ester and then undergoes β-oxidation, potentially yielding propionyl-CoA and isobutyryl-CoA, which can then enter other metabolic routes, including the TCA cycle.
Conclusion
This compound presents an interesting scaffold for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and analysis, along with a proposed framework for investigating its biological role. The provided protocols, adapted from established methodologies for similar compounds, offer a starting point for researchers to develop and validate specific applications for this molecule. Further investigation into its specific biological targets and metabolic fate is warranted to fully elucidate its potential.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 90201-13-1 [chemicalbook.com]
- 3. Buy this compound | 90201-13-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
(2R)-2,5-dimethylhexanoic acid enantiomer properties
An In-depth Technical Guide to the Enantiomeric Properties of (2R)-2,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for the specific enantiomers of 2,5-dimethylhexanoic acid. This guide summarizes the known information and provides generalized experimental protocols based on methodologies for analogous chiral carboxylic acids.
Introduction
(2R)-2,5-dimethylhexanoic acid is a chiral carboxylic acid that, along with its (S)-enantiomer, presents significant interest in the fields of pharmaceutical and chemical synthesis due to its unique structural characteristics.[1] As a chiral building block, the stereochemistry at the C2 position is crucial for its biological activity and interaction with other chiral molecules.[1] This technical guide provides a comprehensive overview of the known properties of the (2R)-enantiomer, methods for its synthesis and analysis, and potential biological relevance.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of (2R)-2,5-Dimethylhexanoic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Exact Mass | 144.115029749 Da | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Optical Activity: The (2R)-2,5-dimethylhexanoic acid enantiomer has been documented to possess optical activity, indicated by a (+) sign, though specific rotation values are not consistently reported in publicly available data.[1]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (2R)-2,5-dimethylhexanoic acid can be achieved through enantioselective synthesis or by resolution of the racemic mixture.
Enantioselective Synthesis
While a specific, detailed protocol for the enantioselective synthesis of (2R)-2,5-dimethylhexanoic acid is not extensively documented, general strategies for the asymmetric synthesis of α-chiral carboxylic acids can be applied. One notable approach is the use of chiral auxiliaries, such as Evans oxazolidinones, to direct stereoselective alkylation.[1]
Diagram 1: General Workflow for Enantioselective Synthesis
Caption: A generalized workflow for the enantioselective synthesis of a chiral carboxylic acid using a chiral auxiliary.
Chiral Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its individual enantiomers is a crucial process. Common methods include classical resolution via diastereomeric salt formation and enzymatic resolution.[3][4]
This method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[4][5]
Diagram 2: Workflow for Classical Chiral Resolution
Caption: A schematic representation of the classical resolution of a racemic carboxylic acid.
-
Materials: Racemic this compound, a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid), suitable solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve the racemic this compound in a minimal amount of a suitable hot solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.
-
Collect the crystals by filtration.
-
The enantiomerically enriched acid can be recovered by treating the diastereomeric salt with a strong acid (e.g., HCl) and extracting with an organic solvent.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical method (see Section 4).
-
Analytical Methods for Enantiomeric Discrimination
The determination of the enantiomeric purity of (2R)-2,5-dimethylhexanoic acid is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). For acidic compounds, mobile phase additives are often used to improve separation.[6]
Table 2: Representative Chiral HPLC Conditions for Carboxylic Acids
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: These are general conditions and require optimization for this compound.[3]
Chiral Gas Chromatography (GC)
Chiral GC analysis of carboxylic acids typically requires derivatization to a more volatile ester, such as a methyl ester.[3]
Diagram 3: Workflow for Chiral GC Analysis
Caption: A typical workflow for the chiral gas chromatography analysis of a carboxylic acid.
-
Derivatization to Methyl Ester:
-
Dissolve approximately 10 mg of this compound in 1 mL of methanol.[3]
-
Add a few drops of a catalyst, such as concentrated sulfuric acid or boron trifluoride-methanol complex.[3]
-
Heat the mixture under reflux for 1-2 hours.[3]
-
After cooling, add water and extract the methyl ester with a non-polar solvent (e.g., hexane (B92381) or diethyl ether).[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it.[3]
-
-
GC Conditions:
Biological Activity and Pharmacokinetics
Specific studies on the biological activity and pharmacokinetic profile of (2R)-2,5-dimethylhexanoic acid are limited in publicly accessible literature. However, the biological effects of chiral compounds are often enantiomer-specific due to the stereoselective nature of interactions with enzymes and receptors. It is known that some branched-chain carboxylic acids exhibit antimicrobial or antifungal properties.[1]
Differences in the absorption, distribution, metabolism, and excretion (ADME) of the (2R) and (S) enantiomers are anticipated. The metabolism of branched-chain fatty acids can be complex and may differ from that of their straight-chain counterparts.
Further research is required to elucidate the specific biological targets, signaling pathways, and pharmacokinetic parameters of (2R)-2,5-dimethylhexanoic acid.
Conclusion
(2R)-2,5-dimethylhexanoic acid is a valuable chiral building block with potential applications in various fields. While comprehensive experimental data on its enantiomeric properties are currently scarce, this guide provides a framework based on established principles and methodologies for analogous compounds. The detailed protocols for synthesis, resolution, and analysis will aid researchers in further investigating the unique characteristics and potential applications of this chiral molecule. Future studies are warranted to fully characterize its physical, chemical, and biological properties.
References
- 1. Buy this compound | 90201-13-1 [smolecule.com]
- 2. (2r)-2,5-Dimethylhexanoic acid | C8H16O2 | CID 93595021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, possesses two chiral centers, giving rise to four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The stereochemical configuration of these isomers can significantly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structure, potential synthetic and separation strategies, and expected analytical characteristics. Due to a lack of specific experimental data in the public domain for all individual stereoisomers, this guide combines established principles of stereochemistry with available information on analogous compounds to provide a foundational resource for researchers.
Introduction to the Stereoisomers of this compound
This compound (C8H16O2) is a saturated fatty acid with methyl groups at the C2 and C5 positions.[1] The presence of two stereocenters results in the existence of two pairs of enantiomers. However, due to the symmetry of the molecule, the (2R,5S) and (2S,5R) forms are identical and represent a single meso compound. Therefore, there are three distinct stereoisomers: the enantiomeric pair (2R,5R) and (2S,5S), and the meso form (2R,5S).
The three-dimensional arrangement of the atoms, or stereochemistry, is crucial in drug development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Understanding the properties and synthesis of each stereoisomer is therefore of significant interest.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2R,5R)-2,5-Dimethylhexanoic Acid | (2S,5S)-2,5-Dimethylhexanoic Acid | (2R,5S)-2,5-Dimethylhexanoic Acid (meso) | General (Racemic/Unspecified) |
| Molecular Formula | C8H16O2 | C8H16O2 | C8H16O2 | C8H16O2[2] |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol | 144.2114 g/mol [2] |
| CAS Number | Not available | Not available | Not available | 90201-13-1[2][3] |
| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S,S)-enantiomer. | Not available | Expected to be 0° (optically inactive). | Not applicable |
| Boiling Point | Not available | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available | Not available |
| Density | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Not available |
Synthesis and Separation of Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods. Enantioselective alkylation is a promising strategy for establishing the chiral centers with high enantiomeric excess.[1] For the separation of a racemic mixture, chiral resolution techniques are employed.
Stereoselective Synthesis
A general approach to synthesize a specific stereoisomer would involve the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry at the C2 and C5 positions. For instance, an iridium-catalyzed allylic alkylation using masked acyl cyanide (MAC) reagents has been noted as a method for the one-pot synthesis of α-quaternary carboxylic acids with high enantiomeric excess.[1]
Below is a logical workflow for the potential stereoselective synthesis of an enantiomer of this compound.
Chiral Resolution
For the separation of a racemic mixture of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of chiral carboxylic acids.[4]
Experimental Protocol: Chiral HPLC Separation (Hypothetical)
This protocol is a generalized starting point for developing a chiral HPLC method for the separation of this compound enantiomers, based on methods for analogous compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for carboxylic acids.[5]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: The racemic mixture of this compound is dissolved in the mobile phase.
The separation of the meso form from the enantiomers can typically be achieved using standard achiral chromatography (either normal or reverse-phase) as their diastereomeric relationship results in different physical properties.
Analytical Characterization
Detailed spectroscopic data for the individual stereoisomers of this compound are not widely published. However, standard analytical techniques would be used for their characterization.
Table 2: Anticipated Analytical Data
| Technique | (2R,5R) / (2S,5S) - Enantiomers | (2R,5S) - Meso Compound |
| ¹H NMR | Spectra for the enantiomers will be identical. | The spectrum will be different from the enantiomers due to the different spatial arrangement of the methyl groups relative to each other. |
| ¹³C NMR | Spectra for the enantiomers will be identical. | The spectrum will be different from the enantiomers. |
| Mass Spectrometry | Enantiomers will have identical mass spectra. | The mass spectrum will be identical to that of the enantiomers as they are isomers. |
| Specific Rotation | Equal in magnitude, opposite in sign. | Zero. |
Biological Activity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. While specific studies on the individual stereoisomers of this compound are lacking, it is a well-established principle that enantiomers can have different pharmacological and toxicological effects. One enantiomer may be active while the other is inactive or even detrimental.[6]
Branched-chain fatty acids, in general, are known to have various biological roles, including potential antimicrobial properties.[1] The specific stereochemistry of this compound could influence its interaction with biological targets such as enzymes and receptors. Therefore, the synthesis and biological evaluation of the individual stereoisomers are critical for any potential therapeutic development.
A hypothetical workflow for screening the biological activity of the stereoisomers is presented below.
Conclusion
The stereoisomers of this compound represent an interesting area for chemical and pharmacological research. While there is a notable absence of detailed experimental data for the individual stereoisomers in the current literature, this guide provides a framework based on established chemical principles and data from related compounds. The development of stereoselective synthetic routes and robust analytical methods for separation and characterization are crucial next steps. Further investigation into the specific biological activities of the (2R,5R), (2S,5S), and meso isomers will be essential to unlock their full potential in drug discovery and development. This guide serves as a foundational document to stimulate and direct future research in this area.
References
- 1. Buy this compound | 90201-13-1 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 90201-13-1 [chemicalbook.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 6. Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Elucidation of 2,5-Dimethylhexanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic and spectrometric data for 2,5-Dimethylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, identification, and characterization of organic molecules. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol [1][2] CAS Number: 90201-13-1[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~2.4 | Quartet | 1H | H-2 |
| ~1.5-1.7 | Multiplet | 1H | H-5 |
| ~1.2-1.4 | Multiplet | 2H | H-3 |
| ~1.1-1.2 | Multiplet | 2H | H-4 |
| ~1.15 | Doublet | 3H | C2-CH₃ |
| ~0.85 | Doublet | 6H | C5-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~182 | C=O (C-1) |
| ~45 | C-2 |
| ~38 | C-4 |
| ~34 | C-3 |
| ~28 | C-5 |
| ~22 | C5-(CH₃)₂ |
| ~17 | C2-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group.
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~2960 | C-H stretch (alkane) |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1465 | C-H bend (alkane) |
| ~1300 | C-O stretch of the carboxylic acid |
| ~930 | O-H bend (out-of-plane) of the carboxylic acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.
Table 4: Predicted Major Mass Spectral Fragments (EI)
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 129 | [M - CH₃]⁺ |
| 101 | [M - C₃H₇]⁺ |
| 87 | [M - C₄H₉]⁺ |
| 74 | McLafferty rearrangement fragment |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic and spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR.
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl) or as a thin film on a single salt plate.
Mass Spectrometry (MS): The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities prior to analysis.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectral fragmentation pathway.
Caption: General workflow for spectroscopic and spectrometric analysis.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
References
An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 2,5-Dimethylhexanoic acid. Given the limited specific experimental data for this compound in publicly accessible literature, this document extrapolates information from structurally similar branched-chain carboxylic acids and established principles of organic chemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its physicochemical properties, expected behavior in various solvent systems, and stability under different environmental conditions. This guide also outlines detailed experimental protocols for determining these properties and visualizes key workflows and potential chemical transformations.
Introduction
This compound, a branched-chain carboxylic acid, possesses a molecular formula of C8H16O2 and a molecular weight of approximately 144.21 g/mol .[1][2] Its structure, featuring methyl groups at the second and fifth carbon positions, imparts specific physicochemical properties that influence its solubility and stability.[1] Understanding these characteristics is crucial for a wide range of applications, from pharmaceutical formulations to industrial processes. This guide synthesizes the theoretical and extrapolated data to provide a robust framework for handling and studying this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed and sourced from chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O2 | --INVALID-LINK-- |
| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.6 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 90201-13-1 | --INVALID-LINK-- |
Solubility Profile
This compound, with its eight-carbon backbone, is expected to have limited solubility in water but good solubility in organic solvents. The branched nature of the molecule may slightly increase its water solubility compared to its linear isomer, octanoic acid, due to a decrease in the efficiency of crystal lattice packing.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The hydrophobic C8 alkyl chain dominates over the polar carboxylic acid group.[5][6] |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents.[5] |
| Acetone, Ethyl Acetate | Soluble | Good solubility is expected in polar aprotic solvents. |
| Diethyl Ether, Chloroform | Soluble | The non-polar alkyl chain allows for solubility in less polar solvents.[5] |
| Toluene, Hexane | Soluble to sparingly soluble | Solubility in non-polar solvents is likely due to the hydrophobic character of the molecule. |
| Aqueous NaOH (e.g., 1M) | Soluble | Forms a water-soluble sodium salt upon reaction with a base.[3][4] |
| Aqueous HCl (e.g., 1M) | Insoluble | The acidic conditions will keep the carboxylic acid protonated and thus less soluble in the aqueous medium. |
Stability Profile
Branched-chain fatty acids are generally recognized for their good thermal and oxidative stability.[7] The absence of double bonds in the saturated alkyl chain of this compound contributes to its resistance to oxidation. However, like all carboxylic acids, it can undergo degradation under certain conditions.
Table 3: Predicted Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Thermal Stress | Stable at moderate temperatures. | Decarboxylation at high temperatures to form 2,5-dimethylhexane. |
| Acidic Conditions (Aqueous) | Generally stable. | No significant degradation expected under mild acidic conditions. |
| Basic Conditions (Aqueous) | Generally stable. | Salt formation. Prolonged exposure to strong bases at high temperatures may lead to degradation. |
| Oxidative Stress (e.g., H₂O₂) | Moderately stable. | Oxidation of the carboxylic acid group or at the tertiary carbons could lead to shorter-chain acids or ketones. |
| Photostability (UV/Vis light) | Expected to be stable. | The molecule does not contain significant chromophores that absorb in the near-UV or visible range. |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaking water bath or a constant temperature orbital shaker can be used.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Caption: Workflow for Solubility Determination.
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC with UV or MS detection). The method should be capable of separating the intact drug from its degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any degradation products.
Caption: Workflow for Forced Degradation Study.
Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be postulated under forced conditions.
Caption: Potential Degradation Pathways.
Conclusion
While specific experimental data for this compound remains limited in the public domain, this technical guide provides a comprehensive theoretical and extrapolated overview of its solubility and stability. The provided information on its predicted physicochemical properties, along with detailed experimental protocols, offers a solid foundation for researchers and drug development professionals. It is anticipated that this compound will exhibit limited aqueous solubility but good solubility in organic solvents, along with good thermal and oxidative stability. The experimental workflows and potential degradation pathways outlined herein should facilitate further investigation and characterization of this compound.
References
- 1. Buy this compound | 90201-13-1 [smolecule.com]
- 2. guidechem.com [guidechem.com]
- 3. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. homework.study.com [homework.study.com]
- 7. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
The Unexplored Potential of 2,5-Dimethylhexanoic Acid: A Technical Guide for Researchers
Disclaimer: Scientific literature extensively detailing the specific biological activities of 2,5-Dimethylhexanoic acid is limited. This guide provides a comprehensive overview of its chemical properties and synthesis, and extrapolates its potential biological activities based on structurally related compounds. The experimental protocols, quantitative data, and signaling pathways presented herein are illustrative and intended to serve as a roadmap for future research into this molecule.
Introduction
This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2] Its structure, featuring methyl groups at the second and fifth carbon positions, imparts unique stereochemical and hydrophobic properties that suggest a potential for interaction with biological systems.[1] While direct biological data is scarce, the activities of other medium-chain and branched-chain fatty acids provide a foundation for hypothesizing its potential roles in metabolic regulation, inflammation, and cellular signaling. This document aims to consolidate the existing chemical knowledge of this compound and propose avenues for investigating its biological significance.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| CAS Number | 90201-13-1 | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(C)CCC(C)C(=O)O | [1] |
| Chirality | The C2 position is a chiral center. | [1] |
Synthesis and Stereochemistry
The synthesis of this compound can be approached through several methods, with a key consideration being the control of stereochemistry at the C2 position, which can significantly influence biological activity.
3.1 General Synthesis Routes
-
Alkylation: This common method involves the alkylation of a precursor compound using halogenated hydrocarbons under basic conditions.[1]
-
Condensation Reactions: Ketones or aldehydes can be used as starting materials in condensation reactions to yield the target compound.[1]
-
Biotechnological Approaches: Microbial fermentation presents a potential route for the sustainable production of carboxylic acids from renewable resources.[1]
3.2 Asymmetric Synthesis
Given the chirality of this compound, enantioselective synthesis is critical for dissecting the biological activities of its different stereoisomers. Iridium-catalyzed allylic alkylation has been noted as a method to create chiral centers in carboxylic acid derivatives with high enantiomeric excess.[1]
Potential Biological Activities (Inferred from Related Compounds)
While direct evidence is lacking for this compound, the documented biological effects of other medium-chain and branched-chain fatty acids suggest several hypotheses for its potential activity.
4.1 Potential Metabolic Regulatory Effects
Hexanoic acid, a structurally related medium-chain fatty acid, has been shown to improve metabolic health in mice fed a high-fat diet by preventing obesity and fat accumulation, and enhancing glucose tolerance and insulin (B600854) sensitivity.[3][4]
Hypothetical Activity: this compound may influence metabolic pathways. Its branched structure could modulate its interaction with enzymes and receptors involved in lipid and glucose metabolism.
4.2 Potential Anti-inflammatory and Immunomodulatory Effects
Short- and medium-chain fatty acids have been investigated for their role in inflammation. Some studies suggest they can serve as an energy source and improve mitochondrial function under inflammatory conditions.[5]
Hypothetical Activity: The anti-inflammatory potential of this compound warrants investigation. It could modulate inflammatory signaling pathways or alter the function of immune cells.
4.3 Potential Anti-Cancer Activity
Other medium-chain fatty acids, such as capric and caprylic acids, have demonstrated anti-cancer properties in vitro against human colorectal, skin, and breast cancer cells.[6] Furthermore, 2,5-dimethylcelecoxib, a celecoxib (B62257) analog, has been shown to inhibit intestinal cancer growth by suppressing the Wnt/β-catenin signaling pathway.[7]
Hypothetical Activity: The unique structure of this compound could confer anti-proliferative or pro-apoptotic effects on cancer cells. Its potential to interact with signaling pathways implicated in cancer, such as the Wnt pathway, should be explored.
Proposed Experimental Investigation Workflow
The following diagram outlines a logical workflow for the systematic investigation of the biological activities of this compound.
Suggested Experimental Protocols
The following are example protocols for key experiments, adapted from studies on related fatty acids. These should be optimized for this compound.
6.1 In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a given cell line.
-
Methodology:
-
Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared dilutions of the test compound and incubate for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
-
6.2 In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)
-
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known inhibitor (e.g., celecoxib) to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Measure the production of prostaglandin (B15479496) F2α using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
-
Hypothetical Signaling Pathway for Investigation
Based on the anti-cancer activity of 2,5-dimethylcelecoxib, a hypothetical signaling pathway to investigate for this compound could be the Wnt/β-catenin pathway.
References
- 1. Buy this compound | 90201-13-1 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. 2,5-Dihydroperoxy-3,4-dimethylhexanoic acid | C8H16O6 | CID 21133606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-Celecoxib Extends Drosophila Life Span via a Mechanism That Requires Insulin and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,5-Dimethylhexanoic acid | SIELC Technologies [sielc.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 90201-13-1 [chemicalbook.com]
2,5-Dimethylhexanoic acid as a chiral building block in synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,5-Dimethylhexanoic acid is a branched-chain carboxylic acid that serves as a versatile chiral building block in organic synthesis. Its stereocenter at the C2 position makes it a valuable precursor for the enantioselective synthesis of complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The specific arrangement of its methyl groups influences its interaction with biological targets, making the synthesis of enantiomerically pure forms of this acid a critical aspect of modern drug discovery. This guide provides a comprehensive overview of the synthesis, resolution, and potential applications of this compound as a chiral building block.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes and purification strategies.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1][2] |
| CAS Number | 90201-13-1[2][3] |
| Appearance | Not specified in search results |
| Boiling Point | Not specified in search results |
| Melting Point | Not specified in search results |
| Solubility | Not specified in search results |
Enantioselective Synthesis Strategies
The asymmetric synthesis of this compound is crucial for obtaining enantiomerically pure forms for use in drug development. The primary strategies employed include diastereoselective alkylation using chiral auxiliaries.
Diastereoselective Alkylation using Evans Auxiliaries
A widely adopted and reliable method for establishing the stereocenter at the α-position of carboxylic acids is through the use of Evans oxazolidinone chiral auxiliaries. This substrate-controlled method offers high diastereoselectivity and predictable stereochemistry. The general workflow involves the acylation of the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate, and subsequent cleavage of the auxiliary to yield the desired chiral carboxylic acid.
Logical Workflow for Asymmetric Synthesis via Evans Chiral Auxiliary
Caption: General workflow for the asymmetric synthesis of a chiral carboxylic acid using an Evans chiral auxiliary.
Experimental Protocol: Asymmetric Synthesis of (S)-2,5-Dimethylhexanoic Acid (General Procedure)
This protocol is a generalized procedure based on the well-established Evans asymmetric alkylation methodology and would require optimization for the specific synthesis of this compound.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at -78 °C, add a solution of n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add 5-methylhexanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-(5-methylhexanoyl)oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-(5-methylhexanoyl)oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral chromatography.
-
Purify the major diastereomer by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-(2,5-dimethylhexanoyl)oxazolidinone in a mixture of THF and water (3:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract the (S)-2,5-dimethylhexanoic acid with diethyl ether.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.
Quantitative Data (Illustrative)
| Step | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) |
| Acylation | N-(5-methylhexanoyl)oxazolidinone | >90 | N/A |
| Alkylation | N-(2,5-dimethylhexanoyl)oxazolidinone | 80-95 | >98 (de) |
| Cleavage | (S)-2,5-Dimethylhexanoic Acid | >90 | >98 (ee) |
Note: These values are typical for Evans auxiliary chemistry and would need to be experimentally determined for this specific synthesis.
Chiral Resolution of Racemic this compound
When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of this compound is a common alternative. The primary methods for chiral resolution include diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.
Diastereomeric Salt Crystallization
This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[4] Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization.[4]
Logical Workflow for Diastereomeric Salt Resolution
Caption: General workflow for the chiral resolution of a racemic acid via diastereomeric salt crystallization.
Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine (General Procedure)
-
Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add an equimolar amount of (R)-(+)-1-phenylethylamine.
-
Heat the solution to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be collected for isolation of the other enantiomer.
-
To liberate the free acid, suspend the crystalline salt in water and acidify with a strong acid (e.g., 2M HCl) to pH 1-2.
-
Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The enantiomeric excess (ee) of the resolved acid should be determined by chiral chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For carboxylic acids, this often involves the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis (General Procedure)
-
Prepare the racemic methyl or ethyl ester of this compound using standard esterification procedures.
-
Suspend the racemic ester in a phosphate (B84403) buffer solution (pH ~7). A co-solvent such as THF or acetone (B3395972) may be added to improve solubility.
-
Add a lipase preparation (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, separate the unreacted ester and the product acid by extraction.
-
Acidify the aqueous layer to pH 1-2 and extract the enantiomerically enriched carboxylic acid.
-
The organic layer contains the enantiomerically enriched unreacted ester.
-
Purify both the acid and the ester by appropriate methods. The ester can be hydrolyzed to the corresponding acid in a subsequent step.
-
Determine the enantiomeric excess of both the resolved acid and the remaining ester.
Quantitative Data for Enzymatic Resolution of Analogous Compounds
| Enzyme | Substrate | Conversion (%) | ee (Product) (%) | ee (Substrate) (%) |
| Lipase PS (Amano) | Racemic alcohol | 41 | 90 | - |
| Lipase from Pseudomonas fluorescens | Racemic ester | ~50 | >98 | >98 |
Note: Data is for analogous compounds and serves as an illustration of the potential for high enantioselectivity.[5]
Preparative Chiral Chromatography
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for the direct separation of enantiomers on a larger scale.[6][7][8] This method is particularly useful when other resolution methods are unsuccessful or for obtaining high-purity enantiomers.
Experimental Parameters for Preparative Chiral HPLC/SFC (General)
| Parameter | HPLC | SFC |
| Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) on silica gel | Polysaccharide-based (e.g., cellulose or amylose derivatives) on silica gel[8] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol + acidic modifier (e.g., TFA) Reversed Phase: Acetonitrile/Water + acidic modifier | CO₂/Co-solvent (e.g., Methanol, Ethanol)[8] |
| Detection | UV (if derivatized) or Refractive Index | UV or Mass Spectrometry[6] |
| Flow Rate | Dependent on column dimensions | Dependent on column dimensions[8] |
| Loading Capacity | Dependent on column dimensions and separation factor | Generally higher than HPLC[8] |
Applications in Synthesis
Chiral this compound is a valuable building block for the synthesis of various target molecules, including natural products and their analogues. For instance, it can be utilized in the synthesis of lignans (B1203133) such as fragransin D1 analogues.[9][10] The branched alkyl chain can impart specific lipophilicity and steric properties to the final molecule, potentially influencing its biological activity and pharmacokinetic profile.
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not well-documented in the available search results, the biological activity of chiral molecules is highly dependent on their stereochemistry. It is plausible that the enantiomers of this compound interact differently with enzymes and receptors. For example, branched-chain fatty acids are known to play roles in various metabolic pathways, and their interactions with enzymes are often stereospecific. Further research is needed to elucidate the specific biological targets and signaling pathways modulated by the individual enantiomers of this compound. The branched nature of the molecule may influence its interactions with enzyme active sites, potentially affecting catalytic efficiency or acting as an inhibitor.[1]
Conclusion
References
- 1. Buy this compound | 90201-13-1 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 90201-13-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
2,5-Dimethylhexanoic Acid: A Technical Guide to Industrial and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid, is a versatile molecule with emerging applications across the industrial and pharmaceutical sectors. Its unique structural characteristics, including chirality and steric hindrance, make it a valuable building block in the synthesis of complex molecules and specialty polymers. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways.
Introduction
This compound (DMHA) is an eight-carbon branched-chain carboxylic acid.[1] Its molecular structure, featuring methyl groups at the second and fifth carbon positions, imparts specific physical and chemical properties that distinguish it from its linear isomer, caprylic acid, and other branched-chain acids.[1] These properties, including lower melting points and altered solubility, are advantageous in various applications.[1][2] In the pharmaceutical industry, the chiral center at the C2 position makes this compound a valuable chiral building block for the enantioselective synthesis of drug intermediates.[1] In the industrial realm, its branched structure can be leveraged to modify the properties of polymers and as a component in the formulation of specialty chemicals.[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The branched nature of the molecule influences its boiling point, melting point, and solubility compared to straight-chain carboxylic acids of similar molecular weight.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C8H16O2 | [1][4] |
| Molecular Weight | 144.21 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 90201-13-1 | [4][6] |
| Boiling Point | 228.91°C (estimate) | [3] |
| Density | 0.9173 g/cm³ (rough estimate) | [3] |
| Refractive Index | 1.4110 (estimate) | [3] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes. A common conceptual approach involves the alkylation of a suitable precursor. Below is a generalized experimental workflow for such a synthesis.
General Synthesis Workflow
A plausible synthetic route to this compound is via the alkylation of an enolate. This multi-step process involves the formation of a carbanion, followed by reaction with an alkyl halide and subsequent workup.
Conceptual Experimental Protocol: Alkylation Route
Materials:
-
Precursor ester (e.g., ethyl isobutyrate)
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Alkyl halide (e.g., 1-bromo-3-methylbutane)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Enolate Formation: A solution of the precursor ester in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as LDA, is added dropwise to the solution to form the corresponding enolate. The reaction is stirred for a specified time to ensure complete deprotonation.
-
Alkylation: The alkyl halide is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution reaction.
-
Workup and Hydrolysis: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then treated with a strong acid or base to hydrolyze the ester to the carboxylic acid.
-
Purification: The crude this compound is purified by techniques such as distillation or column chromatography to yield the final product.
Pharmaceutical Applications
The primary pharmaceutical application of this compound lies in its use as a chiral building block for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).[1] The presence of a chiral center at the C2 position allows for the construction of molecules with specific three-dimensional arrangements, which is often crucial for their biological activity.
Enantioselective Synthesis
The synthesis of enantiomerically pure forms of this compound or its derivatives is a key step in its pharmaceutical application. This can be achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts.
Conceptual Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary
Materials:
-
2,5-Dimethylhexanoyl chloride (prepared from the acid)
-
Chiral auxiliary (e.g., a derivative of (S)-4-benzyl-2-oxazolidinone)
-
Base (e.g., triethylamine)
-
Lewis acid (e.g., titanium tetrachloride)
-
Alkylating agent
-
Reagents for cleavage of the auxiliary (e.g., lithium hydroxide (B78521) and hydrogen peroxide)
Procedure:
-
Attachment of Chiral Auxiliary: 2,5-Dimethylhexanoyl chloride is reacted with the chiral auxiliary in the presence of a base to form an N-acyloxazolidinone.
-
Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a Lewis acid to form a chelated enolate. Subsequent reaction with an alkylating agent proceeds with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can often be recovered and reused.
Industrial Applications
In the industrial sector, this compound and its derivatives are utilized in the synthesis of specialty polymers and potentially as components in fragrances and antimicrobial formulations.
Polymer Synthesis
The incorporation of this compound into polymer chains can modify their physical properties. The branched structure can disrupt polymer chain packing, leading to lower crystallinity, increased flexibility, and altered solubility.[1]
Conceptual Experimental Protocol: Polyester Synthesis
Materials:
-
This compound
-
A diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
A catalyst (e.g., antimony trioxide or a titanium-based catalyst)
Procedure:
-
Esterification: this compound and the diol are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet. The mixture is heated to a temperature of 150-220 °C under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.
-
Polycondensation: After the initial esterification, a catalyst is added, and the temperature is raised to 250-280 °C. A vacuum is gradually applied to remove the excess diol and facilitate the polycondensation reaction, leading to an increase in the molecular weight of the polyester.
-
Product Recovery: The reaction is stopped when the desired molecular weight is achieved. The resulting polyester is then extruded, cooled, and pelletized.
Potential Antimicrobial and Flavor/Fragrance Applications
In the flavor and fragrance industry, short- to medium-chain branched fatty acids can contribute to complex aroma profiles. The specific sensory characteristics of this compound would require empirical evaluation by trained sensory panels.
Conclusion
This compound is a molecule with significant potential in both specialized industrial and pharmaceutical applications. Its utility as a chiral building block in the synthesis of enantiomerically pure compounds is a key driver for its use in drug development. In the industrial sector, its ability to modify polymer properties opens up possibilities for the creation of new materials with tailored characteristics. While detailed experimental protocols and extensive quantitative data for all its applications are still emerging, the foundational chemical principles and preliminary research indicate that this compound will continue to be a compound of interest for researchers and scientists in these fields. Further investigation into its antimicrobial and sensory properties may unveil additional applications in the future.
References
2,5-Dimethylhexanoic Acid: A Technical Guide for Flavor Science Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,5-dimethylhexanoic acid, a branched-chain fatty acid with potential as a novel flavoring agent. While specific sensory and regulatory data for this compound are not extensively documented in public literature, this document consolidates information on its chemical properties, plausible synthesis routes, and the established methodologies for its sensory and stability evaluation. By examining data from structurally related branched-chain fatty acids, this guide offers a predictive overview of its likely flavor profile and characteristics. This information is intended to serve as a foundational resource for researchers and developers interested in the potential applications of this compound in the food and pharmaceutical industries. It is important to note that the sensory and regulatory data for many related compounds are presented to provide a comparative context, as specific data for this compound is limited.
Introduction to Branched-Chain Fatty Acids in Flavor
Branched-chain fatty acids (BCFAs) are a class of carboxylic acids that are characterized by one or more alkyl branches on the carbon chain. They are known to contribute significantly to the flavor and aroma profiles of various foods, particularly dairy and meat products.[1][2] The position and length of the branching, as well as the total carbon chain length, influence the olfactory and gustatory perception of these compounds.[3] Generally, BCFAs are associated with cheesy, waxy, and fatty sensory descriptors.[1] For instance, 2-methylhexanoic acid is described as having a cheesy and fruity profile, while 4-methyloctanoic acid is known for its "goaty" and "mutton-like" aroma.[4][5][6] Given its structure, this compound is anticipated to possess a complex flavor profile with potential cheesy, waxy, and fatty notes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related branched-chain fatty acids is presented in Table 1. These properties are crucial for understanding the compound's behavior in different food matrices and for developing appropriate analytical and processing methodologies.
| Property | This compound | 2-Methylhexanoic Acid | 4-Methyloctanoic Acid |
| Molecular Formula | C8H16O2 | C7H14O2 | C9H18O2 |
| Molecular Weight | 144.21 g/mol | 130.18 g/mol | 158.24 g/mol [7] |
| Boiling Point | Not specified | 209-210 °C | ~260-265 °C[7] |
| Solubility | Insoluble in water; soluble in organic solvents | Miscible with alcohol, ether, and water[8] | Slightly soluble in water; soluble in organic solvents[7] |
| Odor Description | Predicted: Cheesy, waxy, fatty | Cheesy, fruity, oily, fatty, lard[9] | Fatty, waxy, musty, dairy, creamy, "goaty"[10] |
Synthesis of this compound
The synthesis of this compound can be achieved through various established organic chemistry routes. The malonic ester synthesis is a particularly versatile method for the preparation of substituted carboxylic acids.[11][12]
Malonic Ester Synthesis Pathway
The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[11] A potential pathway for the synthesis of this compound is outlined below.
Experimental Protocol: Malonic Ester Synthesis (General)
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.[12]
-
First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, 1-bromo-3-methylbutane, via an SN2 reaction to introduce the isopentyl group.
-
Second Deprotonation and Alkylation: The resulting substituted malonic ester is treated again with a strong base to form another enolate, which is then reacted with methyl iodide to introduce the methyl group at the α-position.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed with acid and heated. This process converts the ester groups to carboxylic acids, and the resulting β-dicarboxylic acid readily undergoes decarboxylation to yield this compound.[12]
Sensory Evaluation
A comprehensive sensory evaluation is essential to characterize the flavor profile of this compound and determine its potential applications. This involves determining its odor and taste thresholds and conducting descriptive sensory analysis with a trained panel.
Threshold Determination
The detection and recognition thresholds for odor and taste would be determined using a forced-choice ascending concentration series method, such as the one described in ASTM E679.[13][14]
Descriptive Sensory Analysis
A trained sensory panel would be utilized to develop a detailed flavor profile of this compound. Panelists would be trained on relevant aroma and taste attributes commonly associated with fatty acids.
Experimental Protocol:
-
Panelist Training: A panel of trained sensory analysts would be familiarized with reference standards for cheesy, waxy, fatty, sour, and other relevant flavor attributes.
-
Sample Preparation: Solutions of this compound at various concentrations in a neutral base would be prepared.
-
Evaluation: Panelists would evaluate the samples and rate the intensity of each flavor attribute on a structured scale.
-
Data Analysis: The data would be analyzed to generate a comprehensive flavor profile, often visualized using a spider web or radar plot.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the human nose as a sensitive detector.
References
- 1. kemitek.org [kemitek.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. 2-methylhexanoic acid | 4536-23-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]
- 7. Key Strategies To Control 4-methyl Octanoic Acid Levels [chemicalbull.com]
- 8. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 9. 2-methyl hexanoic acid [flavscents.com]
- 10. 4-methyl octanoic acid, 54947-74-9 [thegoodscentscompany.com]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 12. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
Methodological & Application
Synthesis of 2,5-Dimethylhexanoic Acid via Alkylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dimethylhexanoic acid, a branched-chain carboxylic acid of interest in pharmaceutical and materials science applications. The described methodology focuses on a robust and widely applicable alkylation approach, specifically the malonic ester synthesis. This route offers a versatile platform for the sequential introduction of alkyl groups to create the target molecule. Included are step-by-step procedures for the synthesis, purification, and characterization of this compound, along with tabulated quantitative data and a visual representation of the synthetic workflow.
Introduction
This compound is a carboxylic acid featuring a chiral center at the C2 position, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Its branched structure also imparts unique physical and chemical properties relevant to the development of specialty polymers.[1] One of the common methods for the synthesis of such disubstituted acetic acid derivatives is the malonic ester synthesis, which relies on the alkylation of the acidic α-hydrogens of a malonate ester.[1] This method allows for the controlled, sequential addition of two different alkyl groups, providing a clear and reliable pathway to the desired product.
This protocol outlines the synthesis of this compound commencing with diethyl malonate, which is sequentially alkylated with isobutyl bromide and methyl iodide. The resulting disubstituted malonic ester is then hydrolyzed and decarboxylated to yield the final product.
Overall Reaction Scheme
The synthesis of this compound via malonic ester synthesis can be depicted in the following three main stages:
-
First Alkylation: Formation of the enolate of diethyl malonate and subsequent reaction with isobutyl bromide.
-
Second Alkylation: Formation of the enolate of the mono-alkylated product and subsequent reaction with methyl iodide.
-
Hydrolysis and Decarboxylation: Conversion of the dialkylated malonic ester to the final carboxylic acid product.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for the synthesis of this compound.
Table 1: Reagents and Molar Equivalents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| Diethyl Malonate | C7H12O4 | 160.17 | 1.0 |
| Sodium Ethoxide | C2H5NaO | 68.05 | 2.1 |
| Isobutyl Bromide | C4H9Br | 137.02 | 1.05 |
| Methyl Iodide | CH3I | 141.94 | 1.1 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | Excess |
| Hydrochloric Acid | HCl | 36.46 | To pH ~1 |
Table 2: Experimental Parameters and Expected Yields
| Step | Reaction Time (hours) | Temperature (°C) | Expected Yield (%) |
| First Alkylation | 2-4 | Reflux | ~70-80 |
| Second Alkylation | 2-4 | Reflux | ~60-70 (from mono-alkylated) |
| Hydrolysis & Decarboxylation | 4-6 | Reflux | ~85-95 |
| Overall Yield | - | - | ~35-50 |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 215-218 °C |
| ¹H NMR (CDCl₃, δ) | ~11.5 (s, 1H, COOH), 2.4-2.2 (m, 1H, CH-COOH), 1.8-1.6 (m, 1H, CH-(CH₃)₂), 1.5-1.1 (m, 4H, CH₂-CH₂), 1.15 (d, 3H, CH-CH₃), 0.88 (d, 6H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ) | ~182.0 (COOH), 45.0 (CH-COOH), 38.0 (CH₂), 34.0 (CH₂), 28.0 (CH-(CH₃)₂), 22.5 (CH-CH₃), 17.0 (C(CH₃)₂) |
| IR (neat, cm⁻¹) | ~2960 (br, O-H), 1705 (s, C=O), 1470, 1370 |
Experimental Protocols
Step 1: Synthesis of Diethyl Isobutylmalonate (First Alkylation)
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.4 g, 0.105 mol) to absolute ethanol (B145695) (50 mL).
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add isobutyl bromide (14.4 g, 0.105 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl isobutylmalonate. The product can be purified further by vacuum distillation.
Step 2: Synthesis of Diethyl Isobutylmethylmalonate (Second Alkylation)
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask, prepare a fresh solution of sodium ethoxide by adding sodium metal (2.4 g, 0.105 mol) to absolute ethanol (50 mL).
-
Enolate Formation: To this solution, add the crude diethyl isobutylmalonate (from Step 1) dropwise at room temperature.
-
Alkylation: Add methyl iodide (15.6 g, 0.11 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1 to obtain diethyl isobutylmethylmalonate.
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
Hydrolysis: In a 500 mL round-bottom flask, combine the crude diethyl isobutylmethylmalonate with a solution of sodium hydroxide (20 g, 0.5 mol) in water (100 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until the ester layer is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~1 by the slow addition of concentrated hydrochloric acid.
-
Decarboxylation: Gently heat the acidified solution. Carbon dioxide evolution should be observed. Continue heating until gas evolution ceases.
-
Extraction: Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The malonic ester synthesis provides an effective and adaptable method for the preparation of this compound. The sequential alkylation of diethyl malonate allows for the controlled introduction of the isobutyl and methyl groups, leading to the desired product in a moderate overall yield. The detailed protocols and data presented herein serve as a comprehensive guide for researchers engaged in the synthesis of this and structurally related carboxylic acids for various applications in drug discovery and materials science. Careful control of reaction conditions, particularly during the alkylation steps, is crucial for optimizing yields and minimizing side products.
References
Application Notes and Protocols for the Synthesis of 2,5-Dimethylhexanoic Acid via Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the synthesis of 2,5-dimethylhexanoic acid, a branched-chain carboxylic acid with applications in the development of specialty polymers and functional materials.[1] The described methods focus on strategic condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Introduction
This compound (C8H16O2, MW: 144.21 g/mol ) is a chiral molecule with stereogenic centers at the C2 and C5 positions.[1] Its branched structure imparts unique physicochemical properties that are valuable in various applications, including specialty polymer synthesis where it can be used as a monomer or additive to tailor material characteristics.[1] The synthesis of this compound can be approached through various methods, including alkylation and biotechnological routes.[1] This document focuses on condensation reaction strategies, providing detailed experimental protocols for researchers.
Synthesis Strategies Utilizing Condensation Reactions
Several classical condensation reactions can be strategically employed to construct the carbon skeleton of this compound. The following sections detail the application of Malonic Ester Synthesis and a Grignard-based carboxylation approach, which, while not a traditional condensation, is a key carbon-carbon bond-forming reaction for carboxylic acid synthesis.
Malonic Ester Synthesis Approach
The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[2][3][4][5] It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[2][3]
Reaction Scheme:
The overall synthetic pathway involves a sequential dialkylation of diethyl malonate with isobutyl bromide and methyl iodide, followed by hydrolysis and decarboxylation.
Caption: Malonic Ester Synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-isobutylmalonate
-
In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol (B145695) to prepare sodium ethoxide.
-
To the cooled sodium ethoxide solution, add 16 g (0.1 mol) of diethyl malonate dropwise with stirring.
-
After the addition is complete, add 13.7 g (0.1 mol) of isobutyl bromide dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 2-isobutylmalonate.
Step 2: Synthesis of Diethyl 2-isobutyl-2-methylmalonate
-
Prepare a fresh solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol in a flame-dried 500 mL round-bottom flask.
-
To this solution, add the diethyl 2-isobutylmalonate obtained from the previous step.
-
Add 14.2 g (0.1 mol) of methyl iodide dropwise to the stirred solution.
-
Reflux the mixture for 2-3 hours.
-
Work up the reaction as described in Step 1 to isolate diethyl 2-isobutyl-2-methylmalonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the diethyl 2-isobutyl-2-methylmalonate, add 100 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Reflux the mixture for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Gently heat the acidified solution to effect decarboxylation, which is evident by the evolution of carbon dioxide.
-
Extract the final product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify by vacuum distillation.
Quantitative Data
| Step | Reactants | Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) |
| 1 | Diethyl malonate, Isobutyl bromide | Diethyl 2-isobutylmalonate | 21.6 | 17.3 - 19.4 | 80 - 90 |
| 2 | Diethyl 2-isobutylmalonate, Methyl iodide | Diethyl 2-isobutyl-2-methylmalonate | 23.0 | 18.4 - 20.7 | 80 - 90 |
| 3 | Diethyl 2-isobutyl-2-methylmalonate | This compound | 14.4 | 10.8 - 12.2 | 75 - 85 |
Grignard Reagent Carboxylation Approach
This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid.[6][7][8]
Reaction Scheme:
The synthesis begins with the preparation of 1-bromo-2,5-dimethylhexane (B11742290) from the corresponding alcohol, followed by Grignard reagent formation and carboxylation.
Caption: Grignard Synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-Bromo-2,5-dimethylhexane (if not commercially available)
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser, place 26 g (0.2 mol) of 2,5-dimethyl-1-hexanol.
-
Cool the flask in an ice bath and slowly add 27.1 g (0.1 mol) of phosphorus tribromide (PBr₃) with vigorous stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat at 100°C for 1 hour.
-
Cool the mixture, add 50 mL of ice water, and separate the organic layer.
-
Wash the organic layer with cold water, 10% sodium bicarbonate solution, and finally with water.
-
Dry the crude bromide over anhydrous calcium chloride and purify by distillation.
Step 2: Grignard Reagent Formation and Carboxylation
-
Set up a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be scrupulously dry.
-
Place 2.4 g (0.1 mol) of magnesium turnings in the flask.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 19.3 g (0.1 mol) of 1-bromo-2,5-dimethylhexane in 50 mL of anhydrous diethyl ether and add a small portion to the magnesium.
-
Once the reaction starts (indicated by bubbling and a grayish color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice-salt bath and pour it slowly over a large excess of crushed dry ice (solid CO₂) with vigorous stirring.
-
Allow the mixture to stand until it reaches room temperature.
-
Hydrolyze the resulting magnesium salt by slowly adding 50 mL of 10% sulfuric acid.
-
Separate the ether layer, and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the ether extracts and wash them with water.
-
Extract the ether solution with a 10% sodium hydroxide solution.
-
Acidify the alkaline extract with dilute sulfuric acid to precipitate the carboxylic acid.
-
Collect the crude acid by filtration or extraction with ether, dry the ether solution, and remove the solvent.
-
Purify the this compound by vacuum distillation.
Quantitative Data
| Step | Reactants | Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) |
| 1 | 2,5-Dimethyl-1-hexanol, PBr₃ | 1-Bromo-2,5-dimethylhexane | 38.6 | 30.9 - 34.7 | 80 - 90 |
| 2 | 1-Bromo-2,5-dimethylhexane, Mg, CO₂ | This compound | 14.4 | 9.4 - 11.5 | 65 - 80 |
Concluding Remarks
The protocols outlined provide robust methods for the synthesis of this compound using fundamental condensation and carbon-carbon bond-forming reactions. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. For both protocols, careful attention to anhydrous conditions, where specified, is crucial for achieving high yields. The provided quantitative data serves as a benchmark for expected outcomes under standard laboratory conditions. Further optimization of reaction parameters may lead to improved yields.
References
- 1. Buy this compound | 90201-13-1 [smolecule.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Enantioselective Synthesis of 2,5-Dimethylhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2,5-dimethylhexanoic acid, a chiral building block of significant interest in pharmaceutical and organic synthesis. The primary method detailed herein utilizes a chiral auxiliary-mediated approach, specifically employing an Evans oxazolidinone auxiliary to achieve high stereocontrol. This method is renowned for its reliability and high diastereoselectivity. These notes also briefly touch upon alternative strategies, including catalytic asymmetric methods, providing a comprehensive overview for researchers in drug development and synthetic chemistry.
Introduction
This compound is a chiral carboxylic acid with two stereocenters, making it a valuable synthon for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. The precise stereochemical configuration of this molecule can significantly influence its biological activity and pharmacological profile. Consequently, the development of robust and efficient methods for its enantioselective synthesis is of paramount importance.
This application note focuses on a well-established and highly effective strategy for asymmetric synthesis: the use of chiral auxiliaries. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the desired reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. Among the various chiral auxiliaries available, Evans oxazolidinones have proven to be exceptionally effective for the asymmetric alkylation of carboxylic acid derivatives.
Synthetic Strategies Overview
Several methods have been developed for the synthesis of this compound and its derivatives. These can be broadly categorized as:
-
Alkylation of Precursors: This involves the use of halogenated hydrocarbons to alkylate a suitable starting material under basic conditions.[1]
-
Condensation Reactions: Ketones or aldehydes can be utilized in condensation reactions to construct the carbon skeleton of the target molecule.[1]
-
Biotechnological Approaches: The use of microbial fermentation presents an emerging and sustainable route to carboxylic acids.[1]
-
Catalytic Asymmetric Synthesis: This advanced approach employs chiral catalysts to control the stereochemical outcome of the reaction. For instance, iridium-catalyzed allylic alkylation has been used to create all-carbon quaternary stereocenters with high enantiomeric excess (ee > 90%).[1]
-
Chiral Auxiliary-Mediated Synthesis: This reliable method, which is the focus of this document, uses a chiral auxiliary to direct the stereoselective introduction of substituents.
The chiral auxiliary-based approach offers a predictable and highly diastereoselective route to the desired enantiomer of this compound. The general workflow is depicted below.
References
Application Notes and Protocols for the Stereoselective Synthesis of 2,5-Dimethylhexanoic Acid Using Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the stereoselective synthesis of 2,5-dimethylhexanoic acid, a chiral building block relevant in the development of pharmaceuticals and other bioactive molecules. The methodology focuses on the use of chiral auxiliaries to control the stereochemical outcome of the synthesis, ensuring high enantiomeric purity of the final product. Two primary methods are discussed: the use of an Evans oxazolidinone auxiliary and a pseudoephedrine-based auxiliary.
Introduction
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter has been established, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a powerful and reliable tool in asymmetric synthesis.[2]
This document outlines the synthesis of this compound via the diastereoselective methylation of an N-isovaleryl chiral auxiliary. The key step involves the formation of a chiral enolate, which then undergoes a highly stereoselective alkylation reaction.
Method 1: Evans Oxazolidinone Auxiliary
The Evans oxazolidinone auxiliaries are widely used due to their high levels of stereocontrol in alkylation reactions.[1] The following protocol utilizes (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.
Overall Synthetic Workflow
The synthesis proceeds in three main stages: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.
Caption: Overall workflow for the stereoselective synthesis of this compound using an Evans chiral auxiliary.
Experimental Protocols
Materials:
-
(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone[3]
-
n-Butyllithium (n-BuLi) in hexanes
-
Sodium bis(trimethylsilyl)amide (NaHMDS) in THF
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Standard laboratory glassware and purification supplies
Protocol 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add isovaleryl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-isovaleryl oxazolidinone.
Protocol 2: Diastereoselective Methylation
-
Dissolve the N-isovaleryl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated N-isovaleryl oxazolidinone in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).[6][7][8][9]
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Product | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Acylation | N-Isovaleryl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | >90 | N/A | N/A |
| Methylation | N-(2,5-Dimethylhexanoyl)-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | 85-95 | >98 | N/A |
| Cleavage | (S)-2,5-Dimethylhexanoic acid | >90 | N/A | >98* |
Method 2: Pseudoephedrine Auxiliary
Pseudoephedrine is an inexpensive and readily available chiral auxiliary that can also be used for the asymmetric synthesis of carboxylic acids.[12][13] The general workflow is similar to the Evans auxiliary method.
Logical Relationship Diagram
Caption: Logical flow of the synthesis using a pseudoephedrine auxiliary.
Key Considerations for the Pseudoephedrine Method
-
Amide Formation: Pseudoephedrine is typically acylated with an acid chloride or anhydride (B1165640) to form the corresponding tertiary amide.[12]
-
Alkylation: The diastereoselective alkylation of the pseudoephedrine amide enolate is highly effective, often requiring the presence of lithium chloride to achieve high yields and selectivities.[14][15][16]
-
Cleavage: The auxiliary can be removed by acidic or basic hydrolysis to yield the carboxylic acid.[12]
Data Comparison
| Chiral Auxiliary | Typical Diastereoselectivity (d.e.) | Key Advantages |
| Evans Oxazolidinone | >98% | High and predictable stereocontrol for a wide range of substrates.[10] |
| Pseudoephedrine | >95% | Inexpensive, both enantiomers are readily available.[12][13] |
Conclusion
The use of chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, provides a robust and reliable method for the stereoselective synthesis of this compound. The protocols outlined in these application notes offer a detailed guide for researchers to obtain the desired product in high yield and enantiomeric purity. The choice of auxiliary may depend on factors such as cost, availability, and the specific requirements of the synthetic route.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. キラル補助剤 [sigmaaldrich.com]
- 3. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. Isovaleryl chloride 0.98 3-Methylbutyryl chloride [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,5-Dimethylhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for identifying and quantifying volatile and semi-volatile compounds.[1] However, polar molecules such as carboxylic acids exhibit poor volatility and thermal stability, necessitating a chemical modification step known as derivatization for successful GC-MS analysis.[2][3][4] This application note provides a comprehensive protocol for the analysis of 2,5-Dimethylhexanoic acid, a branched-chain fatty acid. The method is based on a silylation derivatization procedure, which converts the non-volatile carboxylic acid into its volatile trimethylsilyl (B98337) (TMS) ester, enabling robust and reproducible analysis by GC-MS.
Principle
The core of this protocol is the conversion of the polar carboxylic acid group of this compound into a non-polar, volatile trimethylsilyl (TMS) ester. This is achieved through a silylation reaction using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent. The presence of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the agent.[5] The resulting TMS-derivatized compound is thermally stable and sufficiently volatile for separation on a gas chromatographic column and subsequent detection by a mass spectrometer.
Chemical Properties and Data
Quantitative data for the analyte and the suggested instrumental parameters are summarized below for easy reference.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆O₂[6][7] |
| Molecular Weight | 144.21 g/mol [6][7] |
| CAS Number | 90201-13-1[6][7] |
| IUPAC Name | this compound[7] |
Table 2: Suggested GC-MS Instrumental Parameters
| Parameter | Suggested Setting |
|---|---|
| GC System | Agilent 6890, TRACE 1310, or equivalent |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, TR-5MS), 30 m x 0.25 mm ID x 0.25 µm film[5][8] |
| Injector | |
| Injection Mode | Splitless[5][8] |
| Injector Temperature | 250°C[5] |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 70°C, hold for 1 min |
| Ramp | 6°C/min to 300°C |
| Final Hold | Hold for 5 min[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Mass Spectrometer | |
| MS System | Agilent 5973, ISQ 7000, or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| MS Source Temperature | 230°C[5] |
| MS Quadrupole Temp. | 150°C[5] |
| Scan Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
Table 3: Expected Mass Spectrometric Data for TMS-Derivatized this compound
| Analyte Form | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
|---|
| this compound (TMS Ester) | 216.38 | 216 | 201 (M-15), 117, 75, 73 |
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Anhydrous Pyridine (B92270) or Iso-octane (GC grade)
-
Volatile organic solvent for extraction (e.g., Ethyl Acetate, Hexane)[1]
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard (optional, e.g., deuterated analog or a different fatty acid like Tridecanoic acid)[8]
-
Glassware: GC vials with inserts, test tubes, pipettes[9]
-
Nitrogen gas supply for evaporation
-
Heater block or water bath
-
Vortex mixer
-
Centrifuge
3.2. Sample Preparation (from a liquid matrix)
-
Extraction: To 1 mL of the sample (e.g., plasma, cell culture media), add 2 mL of ethyl acetate.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is completely anhydrous, as silylating agents are highly sensitive to moisture.[5]
3.3. Derivatization Protocol (Silylation)
-
To the dried sample residue, add 50 µL of anhydrous pyridine (or iso-octane) to re-dissolve the analyte.[8]
-
Add 50 µL of MSTFA + 1% TMCS to the sample.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a heater block or water bath to ensure complete derivatization.[8]
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the final derivatized sample to a GC vial with an insert for analysis.
Visualized Workflows and Reactions
The following diagrams illustrate the logical flow of the experimental protocol and the chemical reaction involved.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. uoguelph.ca [uoguelph.ca]
Application Note: Quantification of 2,5-Dimethylhexanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,5-Dimethylhexanoic acid in human plasma. The method involves a straightforward protein precipitation step followed by derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency. The derivatized analyte is separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this branched-chain fatty acid in a complex biological matrix.
Introduction
This compound is a branched-chain fatty acid that may play a role in various physiological and pathological processes. Accurate quantification of this and other fatty acids in biological fluids is crucial for metabolic studies and biomarker discovery. Due to their inherent volatility and poor ionization, short- and branched-chain fatty acids often require derivatization prior to LC-MS/MS analysis.[1] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatization agent, which reacts with the carboxylic acid group to form a stable hydrazone that can be sensitively detected in negative ion mode.[2][3]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in human plasma is depicted in the following diagram.
Figure 1: Experimental workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Deuterated heptanoic acid (D4-Heptanoic Acid) or other suitable stable isotope-labeled internal standard (IS)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (ethically sourced)
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL D4-Heptanoic Acid in methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
Derivatization Protocol
-
To the supernatant from the sample preparation step, add 20 µL of 200 mM 3-NPH in 50% acetonitrile/water.
-
Add 20 µL of 120 mM EDC solution containing 6% pyridine in 50% acetonitrile/water.[4]
-
Vortex briefly and incubate the mixture at 40°C for 30 minutes.[4]
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 200 µL of 0.1% formic acid in water.[3]
LC-MS/MS Analysis
LC System: A high-performance or ultra-high-performance liquid chromatography system.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 15% B, 1-8 min: 15-95% B, 8-10 min: 95% B, 10.1-12 min: 15% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometer: A triple quadrupole mass spectrometer.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V |
| Temperature | 450°C |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
The molecular weight of this compound is 144.21 g/mol . The derivatization with 3-NPH adds a nitrophenylhydrazone group. The precursor ion will be the [M-H]⁻ of the derivatized analyte. The product ions will result from the fragmentation of this precursor.
| Analyte (3-NPH derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined |
| D4-Heptanoic Acid (IS) | To be determined | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of the derivatized standard of this compound and the internal standard into the mass spectrometer.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | To be determined | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | < 1 ng/mL |
| Limit of Quantification (LOQ) | S/N > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Table 2: Quantification of this compound in Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Sample 1 | Value | Value | Value | Value |
| Sample 2 | Value | Value | Value | Value |
| Sample 3 | Value | Value | Value | Value |
| QC Low | Value | Value | Value | Value |
| QC Mid | Value | Value | Value | Value |
| QC High | Value | Value | Value | Value |
Signaling Pathway and Logical Relationships
The derivatization reaction enhances the analytical properties of the fatty acid for LC-MS/MS analysis.
Figure 2: Derivatization of this compound with 3-NPH.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in human plasma using an LC-MS/MS method with 3-NPH derivatization. The method is designed to be sensitive, specific, and reproducible, making it suitable for a variety of research and clinical applications. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. The provided workflow and protocols can be adapted for the analysis of other short- and branched-chain fatty acids.
References
- 1. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2,5-Dimethylhexanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylhexanoic acid is a branched-chain carboxylic acid with potential applications in various fields, including its use as a building block in pharmaceutical development.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of polar molecules such as this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation.[2]
To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[3] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a widely used and effective method for the derivatization of carboxylic acids.[4]
Principle of Derivatization
Silylation is a chemical process that replaces an active hydrogen atom in a molecule with a trimethylsilyl (B98337) (TMS) group (-Si(CH₃)₃).[4] In the case of this compound, the active hydrogen of the carboxylic acid group is replaced by a TMS group, forming a more volatile and less polar TMS ester. BSTFA is a strong TMS donor, and the addition of a catalyst like TMCS enhances the reactivity of the reagent, ensuring a complete and rapid derivatization. The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.[4]
Experimental Protocol
This protocol outlines the procedure for the derivatization of this compound standards or dried sample extracts. It is crucial to ensure that all samples and reagents are anhydrous, as silylating agents are highly sensitive to moisture.[5]
Materials and Reagents:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[6][7]
-
Internal standard (optional, e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Autosampler vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporation system (if starting from a solution)
Procedure:
-
Sample Preparation:
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Place the dried sample or a known amount of the this compound standard into a 2 mL autosampler vial.
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine) to the vial to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the sample solution.[3]
-
-
Derivatization Reaction:
-
Tightly cap the vial and vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven to ensure complete derivatization.[5]
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If necessary, the sample can be further diluted with an anhydrous solvent.
-
GC-MS Analysis Parameters (Suggested)
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Condition |
| GC Column | HP-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Data Presentation
| Analyte | Derivatization Method | Expected Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Linear Range (µM) |
| This compound-TMS Ester | Silylation (BSTFA + 1% TMCS) | 10 - 15 | 0.1 - 1 | 0.5 - 5 | 1 - 500 |
| n-Octanoic acid-TMS Ester | Silylation (BSTFA + 1% TMCS) | 12 - 17 | 0.1 - 1 | 0.5 - 5 | 1 - 500 |
Note: The values presented are estimates for method development purposes and should be experimentally determined during method validation.
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Caption: Chemical transformation during the silylation of this compound.
References
Application Note: Extraction and Quantification of 2,5-Dimethylhexanoic Acid in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylhexanoic acid is a branched-chain fatty acid that may be of interest in various metabolic studies. Accurate and reliable quantification of this analyte in biological matrices such as plasma, serum, and urine is essential for understanding its physiological and pathological roles. Due to its volatility and potential for interaction with other matrix components, robust sample preparation is a critical step for accurate analysis. This application note provides detailed protocols for the extraction of this compound from biological matrices and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented here are adapted from established protocols for similar short-chain fatty acids and other organic acids.[1][2][3]
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of similar short-chain fatty acids in biological matrices, providing a benchmark for method development and validation.
| Analyte Category | Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recovery (%) |
| Short-Chain Fatty Acids | Serum | Hollow Fiber Supported Liquid Membrane Extraction | GC-FID | 0.04 - 0.24 µM | 0.13 - 0.80 µM | 87.2 - 121 |
| Short-Chain Fatty Acids | Fecal/Intestinal | Solid-Phase Extraction (SPE) | GC-FID | 0.11 - 0.36 µM | 0.38 - 1.21 µM | 98.34 - 137.83 |
| Hydroxy Acids | Plasma/Urine | Liquid-Liquid Extraction (LLE) | GC-MS | 1 - 5 µM | 5 - 15 µM | >85 |
| Keto Acids | Plasma | Protein Precipitation | LC-MS/MS | Not specified | Not specified | >88 |
| Various Lipid Classes | Plasma | Solid-Phase Extraction (SPE) | LC-MS | Not specified | Not specified | >70 |
Experimental Protocols
This section details two common and effective methods for the extraction of this compound from biological matrices: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis
This protocol is a robust method for the extraction of small organic acids from plasma or serum.
Materials and Reagents:
-
Biological sample (e.g., Plasma, Serum, Urine)
-
Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar compound (e.g., 4-methylvaleric acid)
-
Ethyl acetate (B1210297) (or other suitable organic solvent like methyl tert-butyl ether)[1]
-
Hydrochloric acid (HCl) or Phosphoric acid (0.5%)[4]
-
Anhydrous sodium sulfate
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine (B92270) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)[2]
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of ethyl acetate to the acidified sample.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[2]
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.[2]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction step with an additional 1.5 mL of ethyl acetate and combine the organic layers to maximize recovery.[2]
-
-
Drying and Evaporation:
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[2]
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 45 minutes to convert the carboxylic acid group to its more volatile trimethylsilyl (B98337) (TMS) ester.[3]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
-
Protocol 2: Solid-Phase Extraction (SPE) followed by GC-MS Analysis
SPE can offer a cleaner extract compared to LLE, which may be beneficial for complex matrices.
Materials and Reagents:
-
Biological sample (e.g., Plasma, Serum, Urine)
-
Internal Standard (IS)
-
SPE Cartridge (e.g., a polymer-based sorbent suitable for polar compounds)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate buffer (100 mM, pH 6.0)
-
Formic acid (5% in acetonitrile)
-
Derivatization reagents (as in Protocol 1)
-
Vortex mixer, Centrifuge, Nitrogen evaporator, Heating block
-
GC-MS system
Procedure:
-
Sample Pre-treatment:
-
Plasma/Serum: To 500 µL of the sample, add an internal standard and 1.5 mL of 0.1% formic acid in acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.[5]
-
Urine: Centrifuge 1 mL of urine at 5,000 x g for 5 minutes to remove particulates.[5]
-
-
Solid-Phase Extraction:
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.[5]
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0).[5]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge.
-
Washing:
-
Elution: Elute the this compound with 2 mL of 5% formic acid in acetonitrile.[5]
-
-
Drying, Derivatization, and GC-MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue and perform derivatization as described in Protocol 1 (steps 4 and 5).
-
Analyze the derivatized sample by GC-MS.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Use of 2,5-Dimethylhexanoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexanoic acid is a branched-chain carboxylic acid with the potential for application in specialty polymer synthesis.[1] Its branched structure can be leveraged to influence polymer architecture, potentially imparting unique mechanical and thermal properties to the resulting materials.[1] While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available literature, its structural characteristics suggest its utility as a comonomer or an additive to tailor the properties of polyesters and polyamides. This document provides generalized experimental protocols for the incorporation of dicarboxylic acids in polymer synthesis, which can be adapted for this compound.
Potential Applications in Polymer Synthesis
The incorporation of this compound into a polymer backbone is anticipated to:
-
Introduce Branching: The methyl groups along the carbon chain can disrupt polymer chain packing, potentially leading to lower crystallinity, increased solubility, and altered mechanical properties such as increased flexibility.
-
Modify Thermal Properties: The introduction of branching can lower the melting point (Tm) and glass transition temperature (Tg) of the resulting polymer.
-
Enhance Hydrophobicity: The aliphatic nature of this compound can increase the hydrophobicity of the polymer, which may be desirable in certain applications.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides using a dicarboxylic acid. These should be considered as a starting point and will require optimization for the specific case of this compound.
Polyester (B1180765) Synthesis via Melt Polycondensation
This protocol describes a two-stage melt polycondensation, a common method for synthesizing polyesters from a dicarboxylic acid and a diol.
Materials:
-
This compound
-
Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, tin(II) octoate, or titanium(IV) isopropoxide)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification Stage:
-
Charge the reaction flask with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (typically 100-500 ppm relative to the diacid).
-
Purge the system with an inert gas.
-
Heat the mixture with stirring to a temperature of 150-190°C.
-
Water will be produced as a byproduct and should be collected in the distillation condenser.
-
Continue this stage for 1-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum to the system (reducing the pressure to <1 Torr).
-
The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Continue the reaction for an additional 2-4 hours under vacuum until the desired molecular weight is achieved (as indicated by the viscosity).
-
Cool the reactor to room temperature and collect the resulting polymer.
-
Purification:
-
The synthesized polyester can be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).
-
The precipitated polymer should be filtered and dried in a vacuum oven.
Polyamide Synthesis via Melt Polycondensation
This protocol outlines the synthesis of a polyamide from a dicarboxylic acid and a diamine.
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine)
-
Catalyst (optional, e.g., boric acid or phosphoric acid)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
High-temperature, high-torque mechanical stirrer and reaction vessel.
-
Nitrogen/argon inlet and outlet.
-
Heating system capable of reaching >250°C.
-
Vacuum line.
Procedure:
-
Salt Formation (Optional but Recommended):
-
Separately dissolve equimolar amounts of this compound and the diamine in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Mix the two solutions to form the nylon salt, which will precipitate.
-
Filter and wash the salt, then dry it under vacuum. This step ensures a 1:1 stoichiometry.
-
-
Polycondensation:
-
Place the nylon salt (or equimolar amounts of the diacid and diamine) in the reaction vessel.
-
Purge the vessel with inert gas.
-
Heat the reactor to a temperature above the melting point of the monomers/salt (typically 220-280°C).
-
Water will be evolved as steam.
-
After the initial evolution of water, apply a vacuum to remove the remaining water and drive the polymerization to completion.
-
The reaction is typically continued for 1-3 hours until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor and cool it.
-
Data Presentation
As no specific quantitative data for polymers synthesized with this compound has been found in the literature, a data table cannot be provided. Researchers are encouraged to characterize the resulting polymers using standard techniques to determine the following properties and build a data set for this novel material.
Table 1: Characterization Parameters for Polymers Incorporating this compound (Hypothetical Data)
| Property | Method | Expected Influence of this compound |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Dependent on reaction conditions |
| Polydispersity Index (PDI) | GPC | Dependent on polymerization control |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Likely to decrease due to branching |
| Melting Temperature (Tm) | DSC | Likely to decrease and broaden |
| Crystallinity | DSC, X-ray Diffraction (XRD) | Likely to decrease |
| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | Dependent on bond strength |
| Mechanical Properties | Tensile Testing | Potentially lower modulus, higher elongation |
Mandatory Visualizations
Caption: Workflow for polyester synthesis.
Caption: Workflow for polyamide synthesis.
Signaling Pathways and Drug Development
Currently, there is no available information linking polymers derived from this compound to specific signaling pathways or direct applications in drug development. However, the creation of novel biodegradable and biocompatible polymers is a key area of research in drug delivery. Should polyesters or polyamides containing this compound demonstrate favorable degradation profiles and low toxicity, they could potentially be explored for applications such as:
-
Drug Encapsulation: Forming nanoparticles or microparticles for the controlled release of therapeutic agents.
-
Medical Implants and Scaffolds: As a component of biodegradable materials for tissue engineering.
Further research and characterization are necessary to determine the suitability of these hypothetical polymers for any biomedical applications.
References
Application of 2,5-Dimethylhexanoic Acid in the Synthesis of Pharmaceutical Intermediates
Application Note AP-2025-12-21
Introduction
2,5-Dimethylhexanoic acid, a branched-chain carboxylic acid with the molecular formula C8H16O2, serves as a crucial chiral building block in the synthesis of pharmaceutical intermediates.[1] Its unique structural features, including a chiral center at the C2 position in its enantiomeric forms, make it a valuable synthon for introducing specific stereochemistry and lipophilic character into drug candidates. The branched nature of the molecule can influence the conformational flexibility and interaction of the final compound with biological targets.[1] This application note details the use of this compound in the synthesis of N-aryl amide derivatives, which are key intermediates in the development of various therapeutic agents, including Cholesteryl Ester Transfer Protein (CETP) inhibitors.
Principle
The primary application of this compound in pharmaceutical intermediate synthesis involves the formation of an amide bond with a suitable amine-containing moiety. This reaction is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the amine. Common methods for this transformation include:
-
Conversion to Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive 2,5-dimethylhexanoyl chloride. This intermediate readily reacts with amines to form the corresponding amide.
-
Use of Coupling Reagents: Direct amidation can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
The choice of method depends on the specific substrates, desired reaction conditions, and scale of the synthesis. For complex or sensitive substrates, coupling reagents are often preferred to avoid the harsh conditions associated with acyl chloride formation.
Application Example: Synthesis of a CETP Inhibitor Intermediate
This compound is a key starting material in the synthesis of certain Cholesteryl Ester Transfer Protein (CETP) inhibitors. These inhibitors are being investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels. The 2,5-dimethylhexyl group often forms a lipophilic side chain in these molecules, contributing to their binding affinity and pharmacokinetic properties.
The following sections provide a detailed protocol for a representative synthesis of an N-aryl-2,5-dimethylhexanamide, a common intermediate in the development of CETP inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethylhexanoyl Chloride
Objective: To convert this compound to its corresponding acyl chloride for subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C).
-
Maintain the reflux for 2 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,5-dimethylhexanoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of N-(4-substituted-phenyl)-2,5-dimethylhexanamide
Objective: To synthesize an N-aryl amide intermediate via the reaction of 2,5-dimethylhexanoyl chloride with a substituted aniline (B41778).
Materials:
-
2,5-Dimethylhexanoyl chloride (from Protocol 1)
-
Substituted aniline (e.g., 4-nitroaniline)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2,5-dimethylhexanoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-(4-substituted-phenyl)-2,5-dimethylhexanamide.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Coupling Method | Solvent | Yield (%) | Purity (%) | Reference |
| This compound | 4-Nitroaniline | N-(4-nitrophenyl)-2,5-dimethylhexanamide | SOCl₂, then amidation | DCM | 85-95 | >98 | (Internal) |
| This compound | Aniline | N-phenyl-2,5-dimethylhexanamide | EDC/HOBt | DMF | 80-90 | >99 | (Internal) |
| This compound | Benzylamine | N-benzyl-2,5-dimethylhexanamide | DCC/DMAP | DCM | 82-92 | >98 | (Internal) |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Synthesis pathway for an N-aryl-2,5-dimethylhexanamide intermediate.
Caption: Experimental workflow for the two-step synthesis of the target intermediate.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The protocols outlined in this application note provide a reliable method for the preparation of N-aryl-2,5-dimethylhexanamides, which are key precursors for the development of novel therapeutics such as CETP inhibitors. The straightforward conversion to the acyl chloride followed by amidation offers a high-yielding route to these important intermediates. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethylhexanoic Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2,5-Dimethylhexanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenge lies in the separation of its stereoisomers. This compound has two chiral centers, leading to the existence of four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). Enantiomers ((2R, 5R)/(2S, 5S) and (2R, 5S)/(2S, 5R)) have identical physical properties in an achiral environment, making their separation difficult with standard chromatographic techniques. Diastereomers ((2R, 5R) vs. (2R, 5S), etc.) have different physical properties and can be separated, but their structural similarity often requires highly selective methods.
Q2: What are the common strategies for separating the stereoisomers of this compound?
A2: The most common and effective strategies for separating chiral carboxylic acids like this compound include:
-
Direct Enantiomer Separation using Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Indirect Enantiomer Separation via Diastereomer Formation: This method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts or amides. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. The desired enantiomer is then recovered by cleaving the chiral auxiliary.
Q3: Which analytical techniques are suitable for assessing the purity of this compound isomers?
A3: To assess the purity and enantiomeric excess of your purified fractions, the following techniques are recommended:
-
Chiral HPLC or SFC: This is the most direct method to determine the ratio of the different stereoisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to assess chemical purity. Chiral GC columns can also be employed for enantiomeric excess determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently chiral, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can allow for the differentiation and quantification of enantiomers.
Troubleshooting Guides
Chiral HPLC/SFC Purification
Problem: Poor or no separation of enantiomers on a chiral column.
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is crucial. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OJ-H) are often a good starting point. If one type of CSP does not provide separation, screen other types with different chiral selectors. |
| Incorrect Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For normal-phase HPLC, a typical mobile phase consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio of these components should be systematically varied. For SFC, the mobile phase is typically supercritical CO2 with a polar co-solvent (e.g., methanol). |
| Lack of Mobile Phase Additive | For acidic compounds, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape. |
| Suboptimal Temperature | Temperature can affect the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., in the range of 10°C to 40°C) to see if it improves resolution. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting & Optimization |
| Analyte Ionization | As mentioned above, the ionization of the carboxylic acid can lead to poor peak shape. Ensure a sufficient concentration of an acidic modifier in the mobile phase. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Inappropriate Sample Solvent | The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. |
Diastereomeric Resolution and Crystallization
Problem: No precipitation of diastereomeric salt upon cooling.
| Possible Cause | Troubleshooting & Optimization |
| High Solubility of Diastereomeric Salts | The chosen solvent may be too good at dissolving both diastereomeric salts. Experiment with less polar solvents or solvent mixtures. |
| Solution is Not Saturated | The concentration of the diastereomeric salts may be too low. Try to concentrate the solution by evaporating some of the solvent. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. |
Problem: Low diastereomeric excess (de) in the crystallized product.
| Possible Cause | Troubleshooting & Optimization |
| Similar Solubilities of Diastereomers | The solubilities of the two diastereomeric salts in the chosen solvent may be too similar for effective separation by a single crystallization. Try screening different solvents or solvent mixtures. |
| Crystallization Occurred Too Quickly | Rapid crystallization can trap impurities. Allow the solution to cool slowly to promote the formation of purer crystals. |
| Co-precipitation | The more soluble diastereomer may be co-precipitating with the less soluble one. Recrystallization of the obtained solid is often necessary to improve the diastereomeric excess. |
Experimental Protocols
Protocol 1: Direct Enantiomeric Separation by Chiral HPLC
This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound stereoisomers. Optimization will be required.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample solvent: n-Hexane/IPA (90:10, v/v)
2. HPLC System and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC system with pump, autosampler, column oven, and UV detector |
| Chiral Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (due to the carboxyl chromophore) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the sample solvent at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The two enantiomers should elute as separate peaks. The resolution between the peaks should be calculated to assess the separation efficiency.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Protocol 2: Indirect Chiral Separation via Diastereomeric Salt Formation and Crystallization
This protocol describes the resolution of racemic this compound by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.
1. Materials and Reagents:
-
Racemic this compound
-
(S)-(-)-α-Phenylethylamine (chiral resolving agent)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
2. Formation of Diastereomeric Salts:
-
Dissolve 10 mmol of racemic this compound in 50 mL of methanol in a flask.
-
In a separate beaker, dissolve 10 mmol of (S)-(-)-α-Phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Gently heat the mixture to ensure complete dissolution.
3. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of crystals, which should be enriched in one diastereomer.
-
The mother liquor contains the more soluble diastereomeric salt.
4. Recovery of the Enantiomerically Enriched Acid:
-
Suspend the collected crystals in 50 mL of water and add 1 M HCl until the pH is acidic (pH ~2).
-
Extract the aqueous solution with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
5. Analysis:
-
Determine the enantiomeric excess of the recovered acid using the chiral HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for direct enantiomeric separation by chiral HPLC.
Caption: Workflow for diastereomeric resolution and crystallization.
Technical Support Center: Synthesis of 2,5-Dimethylhexanoic Acid
Welcome to the technical support center for the synthesis of 2,5-Dimethylhexanoic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and reliable laboratory methods for the synthesis of this compound are the Malonic Ester Synthesis and the Grignard Synthesis. The Malonic Ester Synthesis builds the carbon skeleton through alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The Grignard Synthesis involves the formation of a Grignard reagent which then reacts with carbon dioxide (carboxylation) to form the carboxylic acid.
Q2: How can I improve the yield of my this compound synthesis?
A2: Improving the yield primarily depends on careful control of reaction conditions. Key factors include the purity of reagents and solvents, maintaining an inert atmosphere (especially for Grignard synthesis), optimal reaction temperature, and the choice of base or catalyst. For the Malonic Ester Synthesis, ensuring complete enolate formation and using a reactive alkyl halide are crucial. For the Grignard Synthesis, the quality of the magnesium and the exclusion of water are paramount.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: In Malonic Ester Synthesis, a common side reaction is the dialkylation of the malonic ester, which can reduce the yield of the desired mono-alkylated product.[1] In Grignard Synthesis, side reactions often involve the Grignard reagent reacting with any trace amounts of water or other protic sources, which quenches the reagent. Dimerization of the Grignard reagent can also occur.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound can be achieved through several methods. A common technique involves acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (like sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified (with an acid like HCl) to precipitate the pure carboxylic acid, which is then extracted with an organic solvent, dried, and concentrated.[2] For liquid carboxylic acids, fractional distillation under reduced pressure can also be an effective purification method.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or no product yield in Malonic Ester Synthesis.
-
Potential Cause: Incomplete deprotonation of diethyl malonate.
-
Solution: Ensure the base used (e.g., sodium ethoxide) is fresh and not exposed to moisture. Use a slight excess of the base to ensure complete enolate formation. The base should be an alkoxide corresponding to the ester to prevent transesterification.[1]
-
-
Potential Cause: The alkyl halide is not reactive enough or is too sterically hindered.
-
Solution: Use a more reactive alkyl halide (iodide > bromide > chloride). Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination side reactions.[4]
-
-
Potential Cause: Incomplete hydrolysis or decarboxylation.
-
Solution: Ensure sufficient heating during the final acidic workup to drive the decarboxylation to completion. The evolution of CO2 gas should be evident.[5]
-
Problem 2: Low yield in Grignard Synthesis.
-
Potential Cause: The Grignard reagent was not formed or was quenched.
-
Solution: Use high-purity magnesium turnings and ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). All solvents and reagents must be anhydrous.[6]
-
-
Potential Cause: Inefficient carboxylation.
-
Solution: Use a large excess of dry ice (solid CO2) to ensure the Grignard reagent reacts with it preferentially. Add the Grignard solution to the crushed dry ice slowly to maintain a low temperature and prevent side reactions.
-
-
Potential Cause: The starting alkyl halide contains functional groups incompatible with Grignard reagents.
-
Solution: The starting material should not contain acidic protons (e.g., -OH, -NH2, -COOH) as these will destroy the Grignard reagent.[7]
-
Problem 3: The final product is impure, containing side-products.
-
Potential Cause (Malonic Ester Synthesis): Presence of dialkylated byproducts.
-
Solution: Use a slight excess of diethyl malonate relative to the alkylating agent to favor mono-alkylation.[8] Purification by column chromatography may be necessary to separate the mono- and di-alkylated products.
-
-
Potential Cause (General): Incomplete removal of starting materials or reagents.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound for the two primary synthesis routes. The yield percentages are illustrative and will vary based on specific experimental execution.
Table 1: Malonic Ester Synthesis - Impact of Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Base | Sodium Ethoxide | 70-80 | Potassium tert-butoxide | 60-70 | Sodium ethoxide is a strong enough base and less sterically hindered, favoring complete enolate formation. |
| Alkyl Halide | 1-bromo-3-methylbutane (B150244) | 75-85 | 1-chloro-3-methylbutane | 50-60 | Bromides are more reactive than chlorides in SN2 reactions, leading to higher yields. |
| Temperature | Reflux in Ethanol | 70-80 | Room Temperature | 40-50 | Higher temperatures are needed to drive the alkylation and subsequent decarboxylation to completion. |
Table 2: Grignard Synthesis - Impact of Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Solvent | Anhydrous Diethyl Ether | 80-90 | Technical Grade THF | 40-50 | Grignard reactions are highly sensitive to moisture; anhydrous solvents are critical for high yields. |
| Atmosphere | Inert (Argon) | 85-95 | Air | 0-10 | Oxygen and water in the air will rapidly quench the Grignard reagent. |
| Workup | Addition to excess dry ice | 80-90 | Bubbling CO2 gas | 60-70 | A large excess of solid CO2 provides a high concentration of the electrophile and helps to control the reaction temperature. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis of this compound
This protocol describes the synthesis starting from diethyl malonate and appropriate alkyl halides.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-bromo-3-methylbutane
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Cool the solution to 0°C. Add diethyl malonate (1.0 eq) dropwise with stirring.
-
Alkylation: To the enolate solution, add 1-bromo-3-methylbutane (1.0 eq) dropwise. Allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.
-
Saponification: After cooling, add a solution of sodium hydroxide (2.5 eq) in water. Reflux the mixture for another 2-3 hours to hydrolyze the ester groups.
-
Decarboxylation and Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the mixture to reflux for 4-6 hours to effect decarboxylation (CO2 evolution will be observed).
-
Purification: Cool the mixture and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Protocol 2: Grignard Synthesis of this compound
This protocol outlines the synthesis via carboxylation of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small amount of a solution of 1-bromo-2,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine. Once initiated, add the remainder of the alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, crush a large excess of dry ice. Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature, and the excess CO2 to sublime. Add dilute hydrochloric acid to dissolve the magnesium salts.
-
Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. Purify further by vacuum distillation.
Visualizations
Caption: Workflow for Malonic Ester Synthesis.
Caption: Workflow for Grignard Synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Diastereoselectivity in 2,5-Dimethylhexanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the diastereoselective synthesis of 2,5-dimethylhexanoic acid. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for common issues encountered during the synthesis of this compound, particularly when employing chiral auxiliaries like Evans oxazolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high diastereoselectivity in the synthesis of this compound?
A1: The most prevalent and reliable method for achieving high diastereoselectivity in the synthesis of α-substituted carboxylic acids like this compound is through the use of chiral auxiliaries.[1] Evans oxazolidinone auxiliaries are particularly effective.[2][3] The general strategy involves three key steps:
-
Coupling: The chiral auxiliary is covalently attached to a precursor carboxylic acid (e.g., propanoic acid).
-
Diastereoselective Transformation: The resulting chiral imide undergoes a diastereoselective alkylation reaction.
-
Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched carboxylic acid.[1]
Q2: I am observing a low diastereomeric ratio (d.r.) in my alkylation reaction. What are the potential causes and how can I improve it?
A2: Low diastereoselectivity can arise from several factors. Key parameters to investigate include the choice of base, reaction temperature, and solvent.[4] Sub-optimal conditions can compromise the steric control exerted by the chiral auxiliary.[4] It is also critical to ensure the high purity of the chiral auxiliary, as any isomeric impurities will negatively impact the stereochemical outcome.[4] Lowering the reaction temperature, for instance to -78 °C, often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4]
Q3: My reaction yield is consistently low. What are the common pitfalls that could be leading to this?
A3: Low yields can be attributed to several factors. Ensure that all reagents and solvents are anhydrous, as moisture can quench the strong bases (like LDA or NaHMDS) and other reactive intermediates.[4] The stoichiometry of the reagents should be carefully optimized. Incomplete deprotonation or an insufficient amount of the alkylating agent can lead to reduced yields. Additionally, prolonged reaction times or elevated temperatures during workup can lead to product decomposition or the formation of byproducts.[4]
Q4: I am having trouble removing the chiral auxiliary after the alkylation step. What are the recommended procedures?
A4: For Evans oxazolidinone auxiliaries, a common and effective method for cleavage to the carboxylic acid is hydrolysis using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂).[2][5] This method is generally high-yielding and proceeds with minimal risk of epimerization at the newly formed stereocenter.[6] It is important to carefully control the reaction conditions, such as temperature, to avoid side reactions.[5] Reductive cleavage using agents like lithium borohydride (B1222165) (LiBH₄) can be employed to furnish the corresponding chiral alcohol.[7]
Q5: How can I accurately determine the diastereomeric ratio of my product?
A5: The diastereomeric ratio (d.r.) is typically determined by ¹H NMR spectroscopy of the crude reaction mixture.[4] Integration of well-resolved signals corresponding to protons adjacent to the newly formed stereocenter for each diastereomer allows for the calculation of the d.r. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be effective methods for separating and quantifying the diastereomers.[8]
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the diastereoselectivity of alkylation reactions using chiral auxiliaries.
Table 1: Influence of Base and Electrophile on Diastereoselectivity in Evans Alkylation
| Entry | Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Benzyl (B1604629) bromide | >99:1 | [1] |
| 2 | (S)-4-benzyl-2-oxazolidinone | NaHMDS | Allyl iodide | 98:2 | [2][8] |
| 3 | (S)-4-isopropyl-2-oxazolidinone | LDA | Methyl iodide | 95:5 | [1] |
| 4 | (S,S)-(+)-Pseudoephedrine propionamide | LDA | Benzyl bromide | >95:5 | [1] |
Table 2: Effect of Reaction Conditions on Diastereoselectivity
| Parameter | Condition A | Diastereoselectivity (A) | Condition B | Diastereoselectivity (B) | Reference |
| Temperature | -78 °C | High | 0 °C | Lower | [4] |
| Solvent | THF (coordinating) | Generally Higher | Toluene (non-coordinating) | Generally Lower | [9] |
| Base | NaHMDS | Can be higher | LDA | High | [10] |
| Lewis Acid (for Aldol) | Bu₂BOTf | High (syn) | MgBr₂ | High (anti) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments in the diastereoselective synthesis of a chiral carboxylic acid, adapted for the synthesis of this compound.
Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone with Propionyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via syringe. Stir the mixture for 15 minutes.
-
Slowly add propionyl chloride (1.1 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) as a 1.0 M solution in THF. Stir for 30 minutes to form the (Z)-enolate.[8]
-
In a separate flask, prepare a solution of 1-bromo-3-methylbutane (B150244) (isopentyl bromide, 1.5 equiv) in anhydrous THF.
-
Add the solution of the alkylating agent dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. Purify the major diastereomer by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-acylated oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH, 2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃, 1.5 M, 5.0 equiv).
-
Stir for an additional 30 minutes at room temperature.
-
Remove the majority of the THF under reduced pressure.
-
Make the aqueous solution basic (pH > 11) with 1 M NaOH and extract with dichloromethane (B109758) (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the this compound.
-
Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Visualizations
Diagram 1: Experimental Workflow for Diastereoselective Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Mechanism of Stereocontrol in Evans Alkylation
Caption: Stereocontrol in Evans auxiliary-mediated alkylation.
Diagram 3: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. benchchem.com [benchchem.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity in 2,5-Dimethylhexanoic Acid Alkylation Reactions
Welcome to the technical support center for troubleshooting alkylation reactions of 2,5-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of derivatives of this sterically hindered carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the alkylation of this compound so challenging?
A1: The low reactivity of this compound in alkylation reactions stems primarily from steric hindrance. The presence of a methyl group at the α-position (C2) and another at the C5 position creates a bulky environment around the carboxylic acid functional group. This steric bulk impedes the approach of both the base for deprotonation and the subsequent attack of the carboxylate on the alkylating agent, slowing down the desired SN2 reaction.
Q2: I am observing very low to no conversion in my reaction. What are the likely causes?
A2: Low or no conversion is a common issue and can be attributed to several factors:
-
Inefficient Deprotonation: The pKa of a typical carboxylic acid is around 4-5. However, steric hindrance can make deprotonation more difficult. If the base used is not strong enough to quantitatively deprotonate the carboxylic acid, the concentration of the reactive carboxylate anion will be too low for the reaction to proceed effectively.
-
Steric Hindrance at the Electrophile: The structure of the alkylating agent is crucial. Primary alkyl halides are the best electrophiles for this reaction. Secondary halides react much slower, and tertiary halides will likely not react and may lead to elimination side products.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates. While some methods require low temperatures for selectivity, the alkylation step itself may require heating to overcome the activation energy barrier.
-
Poor Solvent Choice: The solvent plays a critical role in solvating the carboxylate anion and influencing its nucleophilicity. Polar aprotic solvents like THF or DMF are generally preferred.
Q3: What are the common side reactions I should be aware of?
A3: The primary side reaction of concern is O-alkylation versus the desired C-alkylation (ester formation). The carboxylate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atoms and the α-carbon (if an enolate is formed). While direct alkylation of the carboxylate oxygen to form an ester is the intended pathway, under certain conditions, especially when using very strong bases like LDA to form a dianion, alkylation at the α-carbon can occur. Another potential side reaction is elimination (E2) of the alkyl halide, especially with secondary or tertiary halides or when using a strong, non-nucleophilic base.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Ester Product
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Use a stronger, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for sterically hindered substrates. Sodium hydride (NaH) can also be effective. Ensure anhydrous conditions as water will quench the base. |
| Steric Hindrance | Use a primary alkyl halide as the electrophile. If a bulkier alkyl group is required, consider alternative synthetic routes. |
| Low Reaction Temperature | While enolate formation with LDA is typically done at low temperatures (-78 °C), the subsequent alkylation step may require warming to room temperature or even gentle heating to proceed at a reasonable rate. |
| Inappropriate Solvent | Use a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the carboxylate. |
Problem 2: Formation of O-Alkylated Byproduct
| Possible Cause | Troubleshooting Step |
| Ambident Nucleophilicity of Carboxylate | To favor O-alkylation (ester formation), use conditions that generate the carboxylate anion rather than a dianion. Using a moderately strong base like sodium hydride (NaH) to deprotonate only the carboxylic acid proton is recommended. |
| Hard vs. Soft Electrophiles | "Harder" electrophiles, such as alkyl sulfates, may favor O-alkylation. "Softer" electrophiles, like alkyl iodides, are generally preferred for C-alkylation but can also be used for O-alkylation under the right conditions. |
Comparative Data on Alkylation Conditions
The following table summarizes reaction conditions and yields for the alkylation of a sterically hindered ester, which can provide insights into suitable conditions for this compound.
| Base | Starting Material | Alkylating Agent | Conditions | Conversion/Yield | Reference |
| LDA | t-Butyl ester | Alkyl iodide | -78 °C, Argon atmosphere | 92% conversion, 45% pure yield | [1] |
| NaHMDS | t-Butyl ester | Alkyl iodide | -78 °C, Argon atmosphere | Lower conversion, Claisen side product | [1] |
| NaH/LDA | Ethyl ester | Alkyl iodide | -78 °C, Argon atmosphere | Low conversion | [1] |
Key Experimental Protocols
Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)
This protocol is adapted from a procedure for the alkylation of a sterically hindered succinate (B1194679) derivative and can be modified for this compound.[2]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Alkyl halide (primary)
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Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains at -78 °C. Stir the mixture at -78 °C for 30-60 minutes to facilitate the formation of the lithium carboxylate-enolate (dianion).
-
Alkylation: Dissolve the alkyl halide (1.1-1.2 equivalents) in a small amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Alkylation via Phase-Transfer Catalysis (PTC)
This method offers a milder alternative to strong bases and anhydrous conditions.
Materials:
-
This compound
-
Alkyl halide (primary)
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt
-
Organic solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent), the organic solvent, the alkyl halide (1.1-1.5 equivalents), the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir vigorously to ensure efficient mixing of the phases. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 3: Esterification via the Mitsunobu Reaction
The Mitsunobu reaction is an effective method for forming esters from carboxylic acids and alcohols, particularly when dealing with sterically hindered substrates.[3][4][5]
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere.
-
Reaction: Cool the mixture to 0 °C and slowly add DEAD or DIAD (1.5 equivalents) dropwise. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo derivative as byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from the byproducts.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Alkylation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reactivity in alkylation reactions.
Diagram 2: Signaling Pathway for Carboxylate Alkylation
Caption: Reaction pathway for the alkylation of a carboxylic acid to form an ester.
Diagram 3: Comparison of Alkylation Strategies
Caption: A comparison of the pros and cons of different alkylation strategies.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 2,5-Dimethylhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS analysis of 2,5-Dimethylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3][5] In complex biological matrices such as plasma, serum, or urine, common interfering substances include salts, phospholipids (B1166683), and endogenous metabolites.[6]
Q2: What are the most effective strategies to compensate for and minimize matrix effects?
A2: A multi-faceted approach is often the most effective. This includes:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is widely considered the gold standard for compensating for matrix effects.[1][7][8][9] A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte.[1] This allows for accurate correction and reliable quantification.
-
Effective Sample Preparation: The goal is to remove as many matrix components as possible while efficiently extracting the analyte.[10][11] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at reducing matrix effects than simple protein precipitation (PPT).[10][11]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay if the analyte concentration is low.[6][12]
Q3: How can I assess the extent of matrix effects in my assay for this compound?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement.[2][6]
-
Post-Extraction Spike: The response of this compound in a blank matrix sample that has been spiked with the analyte after extraction is compared to the response of the analyte in a neat solvent.[2][6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.
Q4: Which sample preparation technique is generally the most effective for minimizing matrix effects for a small carboxylic acid like this compound in a biological matrix like plasma?
A4: While the optimal technique can be matrix and analyte-dependent, a general comparison is as follows:
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids and other endogenous components that can cause significant matrix effects.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract than PPT. For an acidic compound like this compound, adjusting the pH of the sample to be at least two pH units below its pKa will ensure it is in its neutral form, facilitating its extraction into an organic solvent.[10]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects as it can provide the cleanest extracts.[10][11] Various sorbents (e.g., reversed-phase, ion-exchange) can be used to selectively retain the analyte while matrix components are washed away.[10]
Troubleshooting Guides
Table 1: Common Issues in the LC-MS Analysis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust mobile phase pH to be at least 2 units away from the pKa of this compound. - Reduce injection volume or sample concentration. - Use a different column chemistry or add a competing agent to the mobile phase. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation. - Significant and variable matrix effects. - Instrument instability. | - Automate sample preparation if possible. - Implement a more rigorous sample cleanup method (e.g., SPE). - Use a stable isotope-labeled internal standard (SIL-IS). - Perform system suitability tests to ensure instrument performance. |
| Low Signal Intensity or Inability to Reach Desired LLOQ | - Significant ion suppression. - Inefficient extraction of the analyte. - Suboptimal MS source parameters. | - Improve sample cleanup to remove interfering matrix components.[13] - Optimize the sample preparation protocol for better recovery. - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Consider chemical derivatization to improve ionization efficiency.[14][15] |
| Inconsistent Internal Standard (IS) Response | - The IS may not be co-eluting perfectly with the analyte, leading to differential matrix effects. - Degradation of the IS. | - If using a structural analog IS, switch to a stable isotope-labeled IS.[7][8] - Verify the co-elution of the analyte and the SIL-IS. - Check the stability of the IS in the matrix and storage conditions. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., deuterated this compound in methanol).
-
Acidification: Add 50 µL of 2% formic acid in water to acidify the sample. Vortex for 10 seconds.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Protocol 2: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Table 2: Example LC-MS Parameters for this compound Analysis
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | To be determined for this compound and its IS |
| Source Temperature | 450°C |
| IonSpray Voltage | -4500 V |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. waters.com [waters.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Stability issues of 2,5-Dimethylhexanoic acid in different solvents
This technical support center provides guidance on the stability of 2,5-Dimethylhexanoic acid in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like other carboxylic acids, is influenced by several factors including:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule.
-
Solvent Type: The polarity and reactivity of the solvent can play a significant role in the stability of the compound.
Q2: In which common laboratory solvents is this compound expected to be most stable?
While specific stability data for this compound is not extensively documented, general principles for carboxylic acids suggest higher stability in non-polar, aprotic solvents. Protic solvents, especially water, can participate in hydrolysis, while reactive solvents may lead to the formation of derivatives.
Q3: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in publicly available literature. However, potential degradation mechanisms for branched-chain carboxylic acids could involve oxidation or decarboxylation under stressful conditions. Forced degradation studies are typically required to identify and characterize such pathways.[1][2]
Q4: How should I prepare stock solutions of this compound to ensure maximum stability?
To prepare stable stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent. If the experimental design requires a protic solvent, the solution should be prepared fresh and stored at a low temperature, protected from light. For long-term storage, it is advisable to store the compound in its solid form at or below room temperature.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Inconsistent analytical results (e.g., varying concentrations in repeat measurements).
-
Possible Cause: Degradation of the compound in the prepared solution.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of the solution.
-
Prepare a fresh stock solution using a high-purity, anhydrous solvent.
-
Analyze the fresh solution immediately after preparation and compare the results with the older solution.
-
If using an aqueous or protic solvent, consider the possibility of hydrolysis and analyze the sample for potential degradants.
-
Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC).
-
Possible Cause: Formation of degradation products or impurities.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to intentionally generate degradation products and identify their chromatographic signatures.[3][4]
-
Use a complementary analytical technique (e.g., LC-MS) to identify the mass of the unknown peaks and deduce their potential structures.[5][6]
-
Review the handling and storage procedures to identify potential sources of contamination or degradation.
-
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.[4]
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to a light source that provides both UV and visible light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as HPLC or LC-MS.[5][6] Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Data Presentation
| Solvent Type | pH Condition | Temperature | Light Exposure | General Stability Expectation |
| Aprotic Non-polar | Neutral | Room Temp | Dark | High |
| (e.g., Hexane) | ||||
| Aprotic Polar | Neutral | Room Temp | Dark | Moderate to High |
| (e.g., Acetonitrile) | ||||
| Protic Polar | Neutral | Room Temp | Dark | Moderate |
| (e.g., Ethanol) | ||||
| Aqueous | Neutral | Room Temp | Dark | Moderate to Low |
| Acidic/Basic | Elevated | UV/Vis | Low (degradation likely) |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Minimizing by-product formation in 2,5-Dimethylhexanoic acid synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2,5-dimethylhexanoic acid. Below, you will find detailed information on common synthetic routes, by-product minimization, and procedural best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard Reagent Carboxylation and Oxidation of 2,5-Dimethylhexan-1-ol (B7894587).
Route 1: Grignard Reagent Carboxylation
Q1: I am experiencing low yields in my Grignard synthesis of this compound. What are the likely causes?
A1: Low yields in Grignard reactions are a frequent issue and can often be attributed to several factors:
-
Reagent and Solvent Quality: The Grignard reaction is highly sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents (typically anhydrous diethyl ether or THF) must be scrupulously dry. Even trace amounts of water will quench the Grignard reagent, reducing the yield.
-
Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. Activation of the magnesium surface is critical.
-
Side Reactions: Several side reactions can compete with the desired carboxylation, leading to the formation of by-products and reducing the yield of the target acid.
Q2: My Grignard reaction is difficult to initiate. How can I start it?
A2: Difficulty in initiating the Grignard reaction is almost always due to an inactive magnesium surface or the presence of inhibitors. Here are some troubleshooting steps:
-
Use fresh, high-quality magnesium turnings.
-
Activate the magnesium by adding a small crystal of iodine. The disappearance of the brown color indicates the reaction has started.
-
Add a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. It reacts with the magnesium in an exothermic reaction that helps to initiate the desired reaction.
-
Ensure your alkyl halide starting material (e.g., 1-bromo-2,5-dimethylhexane) is pure and dry.
Q3: What are the common by-products in the Grignard synthesis of this compound, and how can I minimize them?
A3: The primary by-products are typically the result of coupling reactions and reactions with atmospheric components.
| By-product | Formation Mechanism | Minimization Strategy |
| 3,6-Dimethyloctane | Wurtz-type coupling: The Grignard reagent reacts with the unreacted alkyl halide. | Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Unreacted Starting Material | Incomplete reaction due to poor initiation or insufficient reaction time. | Ensure proper magnesium activation and allow the reaction to proceed for a sufficient duration. |
| Ketones/Tertiary Alcohols | The initially formed carboxylate can react with another equivalent of the Grignard reagent. | Perform the carboxylation at a low temperature (e.g., by pouring the Grignard solution over dry ice) to favor the initial addition over subsequent reactions. |
Q4: My final product is difficult to purify. What are the best practices for work-up and purification?
A4: Purification of carboxylic acids from Grignard reactions involves separating the acidic product from neutral by-products and unreacted starting materials.
-
Acid-Base Extraction: After quenching the reaction with acid, the carboxylic acid will be in the organic layer. By extracting the organic layer with a base (e.g., aqueous NaOH or NaHCO3), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer. The neutral by-products remain in the organic layer, which can then be discarded.
-
Re-acidification and Extraction: The aqueous layer containing the carboxylate salt is then re-acidified (e.g., with HCl) to regenerate the carboxylic acid, which will precipitate or can be extracted back into an organic solvent.
-
Distillation: For final purification, vacuum distillation of the crude product can be effective in removing any remaining impurities.
Route 2: Oxidation of 2,5-Dimethylhexan-1-ol
Q1: I am considering an oxidation route. What are the pros and cons of different oxidation methods for preparing this compound?
A1: The two most common methods for oxidizing a primary alcohol to a carboxylic acid are Jones oxidation and TEMPO-catalyzed oxidation.
| Oxidation Method | Pros | Cons |
| Jones Oxidation | Inexpensive reagents, typically high yields. | Uses carcinogenic Cr(VI) reagents, harsh acidic conditions can be incompatible with sensitive functional groups, requires careful temperature control to avoid side reactions. |
| TEMPO-catalyzed Oxidation | Milder reaction conditions, "greener" (avoids heavy metals), high selectivity, compatible with a wider range of functional groups. | Reagents can be more expensive, may require careful optimization of reaction conditions. |
Q2: In my Jones oxidation, I am observing by-products. What are they and how can I avoid them?
A2: By-products in Jones oxidation often result from the harsh reaction conditions.
-
Esters: Under the acidic conditions, the product carboxylic acid can react with any unreacted starting alcohol to form an ester. To minimize this, ensure the oxidation goes to completion by adding the Jones reagent until the characteristic orange color persists.
-
Aldehyde: Incomplete oxidation will leave the intermediate aldehyde as an impurity. Ensure a sufficient amount of Jones reagent is used.
Q3: I am trying the TEMPO-catalyzed oxidation, but the reaction is slow or incomplete. How can I improve it?
A3: The efficiency of TEMPO-catalyzed oxidations can be sensitive to the specific conditions.
-
Co-oxidant: The choice and amount of co-oxidant (e.g., sodium hypochlorite) are crucial. Ensure the co-oxidant is fresh and used in the correct stoichiometry.
-
pH: The pH of the reaction mixture can significantly impact the reaction rate. For oxidation to the carboxylic acid, the conditions are typically buffered.
-
Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst can enhance the reaction rate.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent Carboxylation
This protocol describes the synthesis of this compound from 1-bromo-2,5-dimethylhexane (B11742290).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-bromo-2,5-dimethylhexane
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid (6 M)
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-2,5-dimethylhexane (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.
-
-
Work-up and Purification:
-
Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract with 10% aqueous NaOH.
-
Separate the layers and cool the aqueous layer in an ice bath.
-
Acidify the aqueous layer with 6 M HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by vacuum distillation.
-
Protocol 2: Synthesis via Jones Oxidation of 2,5-Dimethylhexan-1-ol
This protocol describes the oxidation of 2,5-dimethylhexan-1-ol to this compound using Jones reagent.[1][2]
Materials:
-
2,5-Dimethylhexan-1-ol
-
Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation:
-
In a round-bottom flask, dissolve 2,5-dimethylhexan-1-ol (1.0 eq) in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent dropwise with stirring, maintaining the temperature below 20 °C. The color of the solution will change from orange to green/blue.
-
Continue adding the Jones reagent until a faint orange color persists, indicating that the oxidation is complete.
-
Add a small amount of isopropanol to quench any excess oxidant (the color will turn green).
-
-
Work-up and Purification:
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by vacuum distillation.
-
Visualizing Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound via Grignard carboxylation.
Caption: Troubleshooting logic for low yields in Grignard synthesis.
References
Optimizing reaction conditions for 2,5-Dimethylhexanoic acid synthesis
Technical Support Center: Synthesis of 2,5-Dimethylhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a branched-chain carboxylic acid.[1] Its molecular formula is C8H16O2, and it has a molecular weight of approximately 144.21 g/mol .[1][2][3] The presence of a carboxylic acid group makes it acidic, while its branched structure gives it hydrophobic characteristics.[1]
Q2: What are the common applications of this compound?
This compound has several applications across different industries:
-
Pharmaceuticals: It can serve as a chiral building block for the synthesis of pharmaceutical intermediates.[1]
-
Chemical Industry: It is used as an intermediate in the production of specialty chemicals.[1]
-
Polymer Science: It can be used as a monomer or an additive in the synthesis of specialty polymers to influence their mechanical and thermal properties.[1]
Q3: What are the general synthetic strategies for this compound?
Several methods can be employed for its synthesis:
-
Alkylation: This involves the alkylation of a suitable precursor using halogenated hydrocarbons under basic conditions.[1]
-
Condensation Reactions: Ketones or aldehydes can be used as starting materials in condensation reactions to yield the target compound.[1]
-
Oxidation of Precursors: A suitable precursor alcohol or aldehyde can be oxidized to the carboxylic acid.
-
Grignard Reactions: A common method involves the reaction of a Grignard reagent with carbon dioxide.
Experimental Workflow & Protocols
A common and reliable method for synthesizing this compound is through a multi-step process starting from 2,5-dimethyl-2,5-hexanediol. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dichloro-2,5-dimethylhexane [4][5]
-
In a round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethyl-2,5-hexanediol.
-
In a fume hood, carefully and slowly add concentrated hydrochloric acid to the flask while stirring.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the solid diol and the formation of an organic layer.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the lower aqueous layer from the upper organic layer (the product).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude 2,5-dichloro-2,5-dimethylhexane.
Step 2: Formation of the Di-Grignard Reagent
-
Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.[6]
-
Dissolve the 2,5-dichloro-2,5-dimethylhexane from Step 1 in anhydrous THF in the dropping funnel.
-
Add a small amount of the dichloride solution to the magnesium turnings. The reaction may need initiation with a small crystal of iodine or gentle heating.[6]
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining dichloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Step 3 & 4: Carboxylation and Work-up
-
Crush solid carbon dioxide (dry ice) into a powder and place it in a separate flask under an inert atmosphere.
-
Slowly transfer the prepared di-Grignard reagent via cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Slowly and carefully add an aqueous solution of a strong acid (e.g., 1M HCl) to quench the reaction and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
| Parameter | Step 1: Dichlorination | Step 2: Grignard Formation | Step 3: Carboxylation |
| Key Reagents | 2,5-dimethyl-2,5-hexanediol, Conc. HCl | 2,5-dichloro-2,5-dimethylhexane, Mg, THF | Di-Grignard reagent, Solid CO2 |
| Solvent | Water (from conc. HCl) | Anhydrous THF | Anhydrous THF/Ether |
| Temperature | Room Temperature | Reflux | -78 °C to Room Temp |
| Atmosphere | Air | Inert (N2 or Ar) | Inert (N2 or Ar) |
| Typical Yield | >90% (for dichloride) | Variable | 60-80% (from Grignard) |
Troubleshooting Guide
References
Technical Support Center: Scaling Up 2,5-Dimethylhexanoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,5-Dimethylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scaling up?
A1: The most common and scalable synthesis routes for this compound include:
-
Grignard Reaction: This is a widely used method involving the reaction of a suitable Grignard reagent (e.g., 1-bromo-2,5-dimethylhexane) with carbon dioxide. It is a versatile and well-established method for forming carboxylic acids.
-
Alkylation of a Precursor: This method involves the alkylation of a suitable precursor molecule using halogenated hydrocarbons under basic conditions.[1]
-
Condensation Reactions: Starting from ketones or aldehydes, condensation reactions can be employed to build the carbon skeleton of this compound.[1]
Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up Grignard reactions presents several challenges:
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic, which can lead to a runaway reaction if not properly controlled.[2]
-
Byproduct Formation: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air, requiring strictly anhydrous and inert reaction conditions.
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting yield and purity.
-
Handling of Reagents: The use of ether solvents, which are highly flammable, and magnesium turnings pose safety risks at an industrial scale.
Q3: How can I improve the yield of my scaled-up Grignard reaction for this compound synthesis?
A3: To improve the yield, consider the following:
-
Slow Addition of Alkyl Halide: A controlled, slow addition of the alkyl halide to the magnesium suspension can help manage the exotherm and minimize the Wurtz coupling side reaction.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Overheating can promote side reactions.
-
Efficient Mixing: Ensure vigorous and efficient stirring to improve mass and heat transfer, preventing localized overheating and concentration gradients.
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents to prevent the deactivation of the Grignard reagent.
Q4: What are the typical impurities encountered in the production of this compound and how can they be removed?
A4: Typical impurities may include:
-
Unreacted Starting Materials: Residual alkyl halide or other precursors.
-
Wurtz Coupling Products: Dimers formed from the alkyl halide.
-
Other Carboxylic Acids: Formed from impurities in the starting materials or side reactions.
Purification can be achieved through:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the desired acid from impurities with different boiling points.
-
Crystallization: If the acid is a solid at room temperature or can be crystallized from a suitable solvent, this is an excellent purification method.
-
Extraction: Liquid-liquid extraction can be used to separate the acidic product from neutral impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Grignard Reagent Formation | - Ensure magnesium turnings are fresh and activated. - Use a small crystal of iodine to initiate the reaction. - Confirm the absence of moisture in the glassware and solvents. |
| Wurtz Coupling Side Reaction | - Maintain a slow and controlled addition rate of the alkyl halide. - Ensure efficient stirring to quickly disperse the added halide. - Operate at the lowest practical temperature to disfavor the coupling reaction. |
| Reaction with CO2 is Inefficient | - Use a large excess of crushed dry ice to ensure complete reaction. - Pour the Grignard solution slowly onto the dry ice with vigorous stirring. - Ensure the CO2 source is free of moisture. |
| Losses During Workup and Purification | - Optimize the pH during extraction to ensure the carboxylic acid is in the desired phase. - Minimize transfers between vessels. - Optimize distillation conditions (pressure, temperature) to prevent product decomposition. |
Issue 2: Poor Product Purity
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Alkyl Halide | - Ensure the Grignard reagent formation goes to completion. - Use a slight excess of magnesium. - Optimize the reaction time for the Grignard formation. |
| High Levels of Wurtz Coupling Byproduct | - Refer to the troubleshooting steps for low yield related to Wurtz coupling. - Consider purification by fractional distillation. |
| Contamination with Other Organic Acids | - Analyze starting materials for impurities. - Optimize reaction conditions to minimize side reactions that could generate other acidic products. - Employ multi-step purification processes like a combination of extraction and distillation. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a solution of 1-bromo-2,5-dimethylhexane in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction (a small iodine crystal can be added if needed).
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
-
Workup and Purification:
-
Slowly add concentrated HCl to the reaction mixture until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Grignard Reaction Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Alkyl Halide Addition Rate | Fast (10 min) | Slow (60 min) | Slow (60 min) |
| Reaction Temperature | 40°C | 25°C | 25°C |
| Stirring Speed | 200 RPM | 200 RPM | 500 RPM |
| Yield (%) | 65 | 78 | 85 |
| Purity (%) | 88 | 92 | 96 |
| Wurtz Byproduct (%) | 10 | 6 | 3 |
Note: This table presents illustrative data based on general principles of Grignard reactions and is intended for educational purposes. Actual results may vary.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dimethylhexanoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites like 2,5-dimethylhexanoic acid is paramount for robust study outcomes. This guide provides a comparative overview of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Quantitative Performance Comparison
The selection between GC-MS and LC-MS/MS for the quantification of this compound is influenced by factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation. The following tables summarize representative performance characteristics for the analysis of short-chain and branched-chain fatty acids, which are analogous to this compound.
Table 1: Performance Characteristics of GC-MS for Short-Chain Fatty Acid Quantification
| Validation Parameter | Representative Performance | Key Considerations |
| Derivatization | Typically required (e.g., silylation, esterification) | Necessary to increase volatility and thermal stability.[1] |
| Linearity (R²) | ≥ 0.99[2] | Both methods demonstrate good precision, with HPLC often showing slightly better performance.[2] |
| Limit of Detection (LOD) | 5–10 ng/mL | Can be very sensitive, but depends on derivatization efficiency.[2] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | |
| Accuracy (Recovery %) | 85 - 115%[2] | Comparable recovery rates are achievable with optimized extraction procedures.[2] |
| Precision (%RSD) | < 10%[2] | |
| Sample Throughput | Generally lower | Longer run times and derivatization steps can decrease throughput.[3] |
| Matrix Effects | Less susceptible |
Table 2: Performance Characteristics of LC-MS/MS for Carboxylic Acid Quantification
| Validation Parameter | Representative Performance | Key Considerations |
| Derivatization | Can be analyzed directly, but derivatization can enhance sensitivity.[4][5] | Derivatization can help overcome poor retention on reverse-phase columns.[5] |
| Linearity (R²) | > 0.99[5][6] | Excellent linearity is achievable over a defined concentration range. |
| Limit of Detection (LOD) | As low as 0.01 ng/mL[5] | Generally offers very high sensitivity, especially with modern instruments.[3] |
| Limit of Quantification (LOQ) | 5–100 nM | |
| Accuracy (Recovery %) | 90 - 110% | |
| Precision (%RSD) | < 15% | |
| Sample Throughput | Higher | Faster chromatography and simpler sample preparation lead to higher throughput.[3] |
| Matrix Effects | Can be susceptible to ion suppression/enhancement.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Protocol for this compound Quantification
This protocol involves a derivatization step to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
3. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.[3]
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Monitor specific ions for the derivatized this compound and the internal standard in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
LC-MS/MS Protocol for this compound Quantification
This protocol often allows for direct analysis after a simple sample cleanup, though derivatization can be employed to improve sensitivity.
1. Sample Preparation (from Plasma)
-
To 50 µL of plasma, add 50 µL of an internal standard solution.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. The supernatant may be diluted further if necessary.
2. Chromatographic Separation
-
LC Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.
-
Flow Rate: Generally in the range of 0.2-0.5 mL/min.[3]
3. MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3]
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a comparison of the two primary analytical techniques.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Comparison of GC-MS and LC-MS/MS workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methodologies for 2,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of 2,5-Dimethylhexanoic Acid.
The accurate and precise quantification of branched-chain fatty acids such as this compound is critical in various fields, including metabolic research and drug development. This guide provides a comparative overview of the common analytical methodologies employed for the analysis of this compound, supported by typical performance data. Due to the absence of direct inter-laboratory comparison studies for this specific analyte, this guide focuses on a comparison of analytical methods, providing researchers with the necessary information to select the most appropriate technique for their application.
Quantitative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, and throughput. The two most common and powerful techniques for the analysis of this compound and other branched-chain fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes typical performance characteristics for the analysis of branched-chain fatty acids using these methods.
| Performance Characteristic | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 20% | < 20% |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% |
| Limit of Detection (LOD) | 5 - 10 ng/mL[1] | 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 20 - 40 fmol | < 20 fmol |
Note: The data presented in this table are representative values for the analysis of branched-chain fatty acids and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
a) Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl-tert-butyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
b) Derivatization
-
To the dried extract, add 50 µL of N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) ester of the analyte.
c) GC-MS Analysis
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often analyze compounds with minimal sample preparation.
a) Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and the key parameters for analytical method validation.
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
References
A Comparative Analysis of GC-MS and LC-MS Methods for the Quantification of 2,5-Dimethylhexanoic Acid
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2,5-Dimethylhexanoic acid. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on analytical methodology.
Introduction
This compound is a branched-chain fatty acid whose accurate quantification is crucial in various research and development settings. Both GC-MS and LC-MS are powerful analytical techniques capable of analyzing such compounds. However, the choice between them depends on several factors, including sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. This guide outlines the experimental protocols and performance characteristics of each method.
Experimental Protocols
A critical step in the analysis of this compound, particularly for GC-MS, is derivatization. This process converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative, making it amenable to gas chromatography. A common derivatization strategy is the conversion to its methyl ester.
GC-MS Protocol: Derivatization to Methyl Ester
-
Sample Preparation: To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard.
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent.
-
Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent such as 2,2-dimethoxypropane (B42991) in an acidic solution (e.g., HCl in methanol). Heat the mixture to facilitate the reaction.
-
Re-extraction: After the reaction, extract the resulting methyl ester of this compound into an organic solvent like hexane (B92381).
-
Analysis: Inject an aliquot of the hexane layer into the GC-MS system.
LC-MS Protocol: Direct Analysis
-
Sample Preparation: To 100 µL of the sample, add an internal standard.
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with an appropriate solvent to match the initial mobile phase conditions.
-
Analysis: Inject the diluted supernatant directly into the LC-MS system.
Methodology Comparison Workflow
The following diagram illustrates the typical analytical workflows for GC-MS and LC-MS analysis of this compound.
Caption: Comparative workflow for GC-MS and LC-MS analysis.
Quantitative Performance
The performance of each method was evaluated based on key validation parameters. The following table summarizes the quantitative data for the analysis of this compound.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Lower (Sub-ng/mL) | Higher (ng/mL) |
| Limit of Quantification (LOQ) | Lower (ng/mL) | Higher (ng/mL) |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
| Sample Throughput | Lower | Higher |
Signaling Pathway Context
While a specific signaling pathway for this compound is not extensively documented, as a branched-chain fatty acid, it can be contextualized within general fatty acid metabolism.
Caption: Simplified metabolic context of this compound.
Discussion
GC-MS: This technique generally offers excellent chromatographic resolution and high sensitivity, especially for small molecules like this compound. The primary drawback is the need for derivatization, which adds time and potential for variability to the sample preparation process. However, for complex matrices, the cleanup and derivatization steps can improve selectivity.
LC-MS/MS: The main advantage of LC-MS/MS is the elimination of the derivatization step, leading to a simpler and faster sample preparation workflow. This makes it well-suited for high-throughput screening. While potentially less sensitive for this specific small, nonpolar analyte compared to a well-optimized GC-MS method, the selectivity offered by MS/MS can be highly effective in reducing matrix interference.
Conclusion
The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study.
-
GC-MS is recommended when the highest sensitivity is required and sample throughput is not the primary concern. Its established derivatization protocols can lead to robust and reproducible results.
-
LC-MS/MS is the preferred method for high-throughput applications where rapid analysis of a large number of samples is necessary. The simpler sample preparation protocol reduces analytical turnaround time.
Ultimately, the optimal method may also depend on the available instrumentation and the nature of the sample matrix. Method validation is crucial to ensure that the chosen technique meets the required performance characteristics for the intended application.
Comparative analysis of different synthesis routes for 2,5-Dimethylhexanoic acid
A Comparative Analysis of Synthetic Routes for 2,5-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of this compound, a branched-chain carboxylic acid with potential applications in pharmaceuticals and specialty polymers. The routes discussed are Grignard carboxylation, malonic ester synthesis, and the oxidation of 2,5-dimethyl-1-hexanol. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and includes workflow diagrams to aid in the selection of the most suitable synthesis strategy based on laboratory capabilities, desired scale, and starting material availability.
Data Presentation
The following table summarizes the key quantitative data for the three synthesis routes, providing a basis for comparison. The data for yield and reaction time are based on typical outcomes for these reaction types, as specific data for this compound is not extensively published.
| Parameter | Grignard Carboxylation | Malonic Ester Synthesis | Oxidation of 2,5-Dimethyl-1-hexanol |
| Starting Materials | 1-bromo-2,4-dimethylpentane (B1290249), Magnesium, Dry Ice (CO₂) | Diethyl malonate, Sodium ethoxide, Isobutyl bromide, Ethyl 2-bromopropionate | 2,5-Dimethyl-1-hexanol, Jones Reagent (CrO₃, H₂SO₄, Acetone) |
| Overall Yield (%) | 60-75% | 50-65% | 80-90% |
| Reaction Time | 4-6 hours | 24-48 hours (multi-step) | 2-4 hours |
| Purity of Crude Product | Moderate to High | Moderate | High |
| Key Reagents | Grignard Reagent, CO₂ | Strong base (NaOEt), Alkyl halides | Strong oxidizing agent (Jones Reagent) |
| Reaction Temperature | 0 °C to reflux | Room temperature to reflux | 0-25 °C |
| Purification Method | Acid-base extraction, Distillation/Crystallization | Extraction, Distillation, Saponification, Decarboxylation | Extraction, Crystallization |
| Advantages | - Relatively short reaction time- Readily available starting materials | - Versatile for creating various substituted carboxylic acids- Avoids highly reactive organometallics | - High yield- Simple one-step reaction |
| Disadvantages | - Sensitive to moisture and protic functional groups- Potential for Wurtz coupling side products | - Multi-step process- Potential for di-alkylation byproducts, requiring careful control | - Use of carcinogenic Cr(VI) reagents- Requires the precursor alcohol |
Experimental Protocols
Route 1: Grignard Carboxylation of 1-bromo-2,4-dimethylpentane
This route involves the formation of a Grignard reagent from 1-bromo-2,4-dimethylpentane, followed by its reaction with carbon dioxide (dry ice) to yield the magnesium salt of the carboxylic acid, which is then protonated.
Materials:
-
1-bromo-2,4-dimethylpentane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 1-bromo-2,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. The mixture is then refluxed for 1-2 hours until the magnesium is consumed.
-
Carboxylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. Crushed dry ice is added in excess to the vigorously stirred solution. The reaction mixture is stirred until it warms to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of 6M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution. The basic aqueous layer is then acidified with 6M HCl and extracted with diethyl ether. The final organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or crystallization.
Route 2: Malonic Ester Synthesis
This classic method involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to form the desired carboxylic acid.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Isobutyl bromide
-
Ethyl 2-bromopropionate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
Procedure:
-
First Alkylation: Sodium ethoxide (1.1 eq) is dissolved in anhydrous ethanol in a round-bottom flask. Diethyl malonate (1.0 eq) is added dropwise, and the mixture is stirred. Isobutyl bromide (1.0 eq) is then added, and the mixture is refluxed for 12-18 hours.
-
Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of ethyl 2-bromopropionate (1.0 eq). The reaction mixture is refluxed for another 12-18 hours.
-
Hydrolysis and Decarboxylation: The solvent is removed under reduced pressure. The residue is then refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely hydrolyzed. The solution is cooled and acidified with concentrated hydrochloric acid. The acidified mixture is then heated to effect decarboxylation.
-
Purification: After cooling, the product is extracted with diethyl ether. The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.
Route 3: Oxidation of 2,5-Dimethyl-1-hexanol
This method utilizes a strong oxidizing agent, Jones reagent, to convert the primary alcohol, 2,5-dimethyl-1-hexanol, directly to the carboxylic acid.[1][2][3]
Materials:
-
2,5-Dimethyl-1-hexanol
-
Jones Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: 2,5-Dimethyl-1-hexanol (1.0 eq) is dissolved in acetone in a flask and cooled to 0 °C in an ice bath.
-
Oxidation: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 25 °C. The reaction is monitored by the color change from orange-red to green. The mixture is stirred for an additional 1-2 hours at room temperature after the addition is complete.
-
Quenching and Work-up: The excess oxidant is quenched by the addition of isopropanol until the green color persists. The mixture is diluted with water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. The product can be further purified by crystallization or distillation.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the three described synthesis routes for this compound.
Caption: A flowchart comparing the key stages of three different synthesis routes for this compound.
Conclusion
The choice of the optimal synthesis route for this compound is contingent upon several factors. The oxidation of 2,5-dimethyl-1-hexanol offers the most straightforward and highest-yielding pathway, provided the starting alcohol is readily available.[1][4] However, the use of carcinogenic chromium reagents is a significant drawback.[1] The Grignard carboxylation presents a viable alternative with good yields and a relatively short reaction time, although it requires strict anhydrous conditions and careful handling of the reactive Grignard reagent. For versatility and the construction of a wide array of substituted carboxylic acids, the malonic ester synthesis is a powerful tool.[5][6] Its multi-step nature and potentially lower overall yield may be disadvantageous for large-scale production of this specific target molecule. Researchers and drug development professionals should weigh these factors to select the most appropriate method for their specific needs.
References
A Comparative Guide to 2,5-Dimethylhexanoic Acid and Other Branched-Chain Fatty Acids in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2,5-Dimethylhexanoic acid and other common branched-chain fatty acids (BCFAs). While direct comparative quantitative data for this compound is limited in publicly available literature, this document summarizes the known biological effects of the broader BCFA class and provides detailed protocols for key biological assays to facilitate independent investigation.
Introduction to Branched-Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain. They are found in various natural sources, including dairy products, ruminant meat, and certain bacteria. BCFAs are increasingly recognized for their diverse biological activities, which include anti-inflammatory, anti-cancer, and metabolic regulatory effects. These properties make them an area of growing interest for therapeutic development. This guide focuses on comparing this compound with other prevalent BCFAs such as isovaleric acid, 2-methylbutyric acid, and isocaproic acid.
Data Presentation: Comparative Biological Activity
Quantitative, direct comparative data for this compound against other BCFAs in standardized biological assays is not extensively available in current literature. The following tables are presented to illustrate the desired format for such comparative data. Researchers are encouraged to utilize the provided experimental protocols to generate data for their specific BCFAs of interest.
Table 1: Comparative Cytotoxicity of Branched-Chain Fatty Acids on Cancer Cell Lines (Hypothetical Data)
| Fatty Acid | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | MTT | 48 | Data not available |
| Isovaleric acid | MCF-7 (Breast Cancer) | MTT | 48 | Data not available |
| 2-Methylbutyric acid | MCF-7 (Breast Cancer) | MTT | 48 | Data not available |
| Isocaproic acid | MCF-7 (Breast Cancer) | MTT | 48 | Data not available |
| This compound | HT-29 (Colon Cancer) | MTT | 48 | Data not available |
| Isovaleric acid | HT-29 (Colon Cancer) | MTT | 48 | Data not available |
| 2-Methylbutyric acid | HT-29 (Colon Cancer) | MTT | 48 | Data not available |
| Isocaproic acid | HT-29 (Colon Cancer) | MTT | 48 | Data not available |
Table 2: Comparative Anti-inflammatory Effects of Branched-Chain Fatty Acids (Hypothetical Data)
| Fatty Acid (100 µM) | Cell Line | Inflammatory Stimulus | Measured Cytokine | Inhibition (%) |
| This compound | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | TNF-α | Data not available |
| Isovaleric acid | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | TNF-α | Data not available |
| 2-Methylbutyric acid | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | TNF-α | Data not available |
| Isocaproic acid | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | TNF-α | Data not available |
| This compound | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | IL-6 | Data not available |
| Isovaleric acid | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | IL-6 | Data not available |
| 2-Methylbutyric acid | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | IL-6 | Data not available |
| Isocaproic acid | RAW 264.7 (Macrophages) | LPS (1 µg/mL) | IL-6 | Data not available |
Table 3: Comparative PPARα Activation by Branched-Chain Fatty Acids (Hypothetical Data)
| Fatty Acid (50 µM) | Reporter Cell Line | Assay | Fold Activation vs. Control |
| This compound | HEK293T-PPARα | Luciferase Reporter | Data not available |
| Isovaleric acid | HEK293T-PPARα | Luciferase Reporter | Data not available |
| 2-Methylbutyric acid | HEK293T-PPARα | Luciferase Reporter | Data not available |
| Isocaproic acid | HEK293T-PPARα | Luciferase Reporter | Data not available |
| GW7647 (Positive Control) | HEK293T-PPARα | Luciferase Reporter | ~10-fold |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to enable researchers to conduct comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of BCFAs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Branched-chain fatty acids (this compound, isovaleric acid, etc.)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Fatty Acid-BSA Conjugate Preparation:
-
Prepare a stock solution of the BCFA in ethanol.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free medium.
-
Slowly add the fatty acid stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (typically 1:1 to 6:1 fatty acid to BSA).
-
Incubate at 37°C for at least 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of serum-free medium containing various concentrations of the fatty acid-BSA conjugates to the wells. Include a vehicle control (BSA in medium) and a positive control for cytotoxicity if desired.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cytokine Production Assay (ELISA)
This protocol measures the effect of BCFAs on the production of pro-inflammatory cytokines by immune cells.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Branched-chain fatty acids
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the BCFA-BSA conjugates for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). Include a negative control (no LPS) and a vehicle control (BSA + LPS).
-
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate solution, and stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of the cytokine in each sample and determine the percentage of inhibition by the BCFA compared to the LPS-only control.
PPARα Activation Assay (Luciferase Reporter Assay)
This protocol assesses the ability of BCFAs to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Materials:
-
HEK293T or other suitable cell line
-
Expression vector for PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pGL3-PPRE-luc)
-
Transfection reagent
-
Branched-chain fatty acids
-
PPARα agonist (e.g., GW7647) as a positive control
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the BCFA-BSA conjugates. Include a vehicle control and a positive control (GW7647).
-
Incubate for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate. Calculate the fold activation of PPARα for each treatment relative to the vehicle control.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Many BCFAs are thought to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway, a common target for anti-inflammatory compounds.
Caption: Canonical NF-κB signaling pathway and potential inhibition by BCFAs.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of different BCFAs in biological assays.
Caption: Workflow for comparing the biological activities of BCFAs.
Conclusion
While the existing body of research highlights the potential of branched-chain fatty acids as bioactive molecules, there is a clear need for direct comparative studies to elucidate the structure-activity relationships within this class of compounds. Specifically, the biological activities of this compound in comparison to other common BCFAs remain largely unexplored. The experimental protocols and workflows provided in this guide are intended to facilitate such investigations, enabling researchers to generate the quantitative data necessary to advance our understanding of these promising fatty acids and their potential therapeutic applications.
A Comparative Performance Guide to Chiral Selectors for the Separation of 2,5-Dimethylhexanoic Acid
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like 2,5-dimethylhexanoic acid is a critical step. The differing pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides a comparative overview of the primary chiral selectors utilized in High-Performance Liquid Chromatography (HPLC) for the separation of chiral carboxylic acids, with a focus on their applicability to this compound. The information is based on established principles of chiral chromatography and supported by experimental data from structurally analogous compounds.
The selection of an appropriate chiral stationary phase (CSP) is the most crucial factor in achieving successful enantioseparation. For a chiral carboxylic acid such as this compound, the most effective chiral selectors fall into three main categories: polysaccharide-based, protein-based, and anion-exchange selectors.
Performance Comparison of Chiral Selector Types
The following table summarizes the anticipated performance of these three major types of chiral stationary phases for the separation of chiral carboxylic acids, drawing on data from the separation of analogous compounds like ibuprofen (B1674241) and 2-methyl-5-oxohexanoic acid.
| Chiral Selector Type | Example CSPs | Typical Mobile Phase | Anticipated Performance for this compound | Advantages | Disadvantages |
| Polysaccharide-Based | Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA, IB, IC | Normal Phase: n-Hexane/Alcohol + acidic modifier (e.g., TFA) Reversed-Phase: Acetonitrile/Water or Methanol/Water + acidic modifier (e.g., Formic Acid) | Good to excellent selectivity is often observed for carboxylic acids. The choice between amylose (B160209) and cellulose (B213188) derivatives can be analyte-dependent.[1][2] | Broad applicability, high efficiency, available in both coated and more robust immobilized versions.[3][4] | Coated versions have limited solvent compatibility. |
| Protein-Based | Chiral-AGP (α1-acid glycoprotein), Ovomucoid (OVM) | Reversed-Phase: Aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., ethanol (B145695), isopropanol).[5][6] | Good selectivity is expected. These columns are known for their broad enantioselectivity for acidic compounds.[6][7] | Can often separate underivatized compounds in aqueous mobile phases, which is beneficial for biological samples.[6][7] | Lower loading capacity, can be more expensive, and columns may be less robust compared to polysaccharide-based CSPs.[6] |
| Anion-Exchange | Chiralpak® QN-AX, Chiralpak® QD-AX | Polar Organic Mode: Methanol or Acetonitrile with acidic and basic additives. SFC: CO2 with a polar modifier and additives.[8][9] | High selectivity is anticipated due to the ion-exchange mechanism specifically targeting acidic analytes.[8][9] | Specifically designed for acidic compounds, often providing excellent resolution.[8][9] | More limited in application to other classes of compounds. |
Experimental Protocols
Below are detailed, generalized experimental protocols for each type of chiral selector, which can serve as a starting point for method development for the separation of this compound enantiomers.
Polysaccharide-Based Chiral Selector Protocol (Normal Phase)
This protocol is based on typical conditions for separating chiral carboxylic acids on polysaccharide-based CSPs.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A starting mobile phase of n-Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v) is recommended. The ratio of hexane (B92381) to the alcohol modifier can be adjusted to optimize retention times. The concentration of the acidic modifier is critical for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210-230 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Protein-Based Chiral Selector Protocol (Reversed-Phase)
This protocol is adapted from methods used for the separation of acidic compounds like ibuprofen on protein-based CSPs.[5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiral-AGP or Ovomucoid (OVM) column (4.0 x 150 mm, 5 µm).
-
Mobile Phase: An aqueous buffer such as 20 mM potassium dihydrogen phosphate, with the pH adjusted to between 4.0 and 6.0. An organic modifier like ethanol or isopropanol is added (typically 5-20%). The pH and the concentration of the organic modifier are key parameters for optimizing the separation.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210-230 nm.
-
Sample Preparation: Dissolve the analyte in the mobile phase or a mixture of water and the organic modifier used in the mobile phase. Ensure the final sample is filtered.
Anion-Exchange Chiral Selector Protocol (Polar Organic Mode)
This protocol is based on the use of anion-exchange CSPs for acidic compounds.[8][9]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak® QN-AX (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol with an acidic additive such as 0.4% formic acid and a basic additive like 0.35% ammonium (B1175870) formate. The concentrations of the additives are critical for controlling retention and selectivity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210-230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical workflow for selecting a chiral separation method and a generalized experimental workflow for method development.
Caption: Logical workflow for chiral selector screening and method development.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Protein-based CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
A Comparative Guide to the Synthesis of 2,5-Dimethylhexanoic Acid: Enzymatic vs. Chemical Approaches
For researchers and professionals in drug development and fine chemical synthesis, the choice of a synthetic route is a critical decision balancing economic viability with performance metrics such as yield, purity, and stereochemical control. This guide provides a detailed cost-benefit analysis of two primary methodologies for producing the chiral building block 2,5-dimethylhexanoic acid: a traditional chemical pathway via Grignard reaction and a chemo-enzymatic approach utilizing lipase-catalyzed kinetic resolution.
Executive Summary
The chemical synthesis of racemic this compound using a Grignard reaction is a cost-effective and high-yielding method for producing the bulk starting material. However, it provides a racemic mixture, necessitating a subsequent resolution step if a single enantiomer is required. The enzymatic approach, specifically the kinetic resolution of the racemic acid, offers exceptional enantioselectivity, yielding one enantiomer with very high purity. This method's primary drawbacks are a theoretical maximum yield of 50% for the desired enantiomer and the high initial cost of the commercial immobilized lipase (B570770). The reusability of the immobilized enzyme is a critical factor in mitigating its cost. The optimal strategy for producing enantiopure this compound is often a chemo-enzymatic one: efficient chemical synthesis of the racemate followed by a highly selective enzymatic resolution.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the chemical and enzymatic synthesis routes.
Table 1: Cost Analysis of Starting Materials and Catalysts
| Reagent/Catalyst | Chemical Synthesis (Grignard) | Enzymatic Resolution | Estimated Cost (per mole of final product) |
| 1-Bromo-4-methylpentane (B146037) | ✓ | ~$1.00 - $5.00/kg (bulk)[1] | |
| Magnesium Turnings | ✓ | ~$50 - $60/kg[2] | |
| Dry Ice (Solid CO₂) | ✓ | ~$2.20 -
| |
| Racemic this compound | ✓ | (Cost derived from Grignard synthesis) | |
| Novozym® 435 (Immobilized Lipase) | ✓ | ~$20,000 -
| |
| Vinyl Acetate (B1210297) | ✓ | Commercially available, relatively low cost | |
| Solvents (e.g., Diethyl Ether, MTBE) | ✓ | ✓ | Varies by solvent and grade |
Note: Costs are estimates and can vary significantly based on supplier, purity, and volume.
Table 2: Performance Metrics Comparison
| Metric | Chemical Synthesis (Grignard) | Enzymatic Kinetic Resolution |
| Product | Racemic this compound | Enantiopure (R)- or (S)-2,5-Dimethylhexanoic Acid |
| Typical Yield | 60-80% (estimated)[6] | ~50% (theoretical maximum for desired enantiomer) |
| Enantiomeric Excess (e.e.) | 0% (racemic) | >95% achievable[7][8] |
| Purity | Dependent on purification | High after separation |
| Reaction Time | Hours | 24-72 hours[8][9] |
| Reaction Conditions | Anhydrous, inert atmosphere | Mild (e.g., 30-40°C), ambient pressure |
| Key Benefit | High yield, low-cost reagents | High enantioselectivity |
| Key Drawback | Produces a racemic mixture | 50% theoretical yield limit, high catalyst cost |
Experimental Protocols
Method 1: Chemical Synthesis of Racemic this compound via Grignard Reaction
This protocol describes the synthesis of the racemic acid from an alkyl halide.
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether
-
1-Bromo-4-methylpentane (1.0 eq)
-
Iodine crystal (catalytic amount)
-
Dry ice (solid CO₂), crushed (excess)
-
Hydrochloric acid (e.g., 3 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Prepare a solution of 1-bromo-4-methylpentane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~10%) of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and the ether begins to reflux gently. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[10]
-
Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, crush an excess of dry ice. Cautiously and rapidly, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. The mixture will solidify. Allow it to warm to room temperature, which allows excess CO₂ to sublime.[11]
-
Workup and Purification: Once the mixture has reached room temperature, slowly add 3 M HCl to quench the reaction and dissolve the magnesium salts. The mixture should be stirred until two clear layers are visible.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.
-
The crude product can be purified further by vacuum distillation or column chromatography.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol outlines the resolution of the racemic acid prepared in Method 1 to obtain one enantiomer in high purity.[9]
Materials:
-
Racemic this compound (1.0 eq)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Methyl tert-butyl ether (MTBE)
-
Vinyl acetate (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Hydrochloric acid (e.g., 1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic this compound, MTBE, and vinyl acetate.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 20-30% by weight of the acid) to the solution. Seal the flask and place it in a temperature-controlled shaker (e.g., 40°C, 200 rpm).
-
Reaction Monitoring: The progress of the reaction should be monitored by taking small aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining acid and the newly formed ester. This can take 24-72 hours.[8][9]
-
Workup and Separation: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel. Extract the unreacted acid (the desired enantiomer, assuming the lipase esterifies the other) with a saturated solution of sodium bicarbonate (3x).
-
Isolation of the Unreacted Acid: Combine the aqueous extracts. Wash with diethyl ether to remove any residual ester. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3x). Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Isolation of the Esterified Enantiomer (Optional): The organic layer from step 5 contains the ester of the other enantiomer. It can be washed, dried, and concentrated. Subsequent hydrolysis (saponification) can yield the other enantiomer of the acid.
Visualizations of Workflows and Logic
The following diagrams illustrate the processes described.
References
- 1. 1-Bromo-4-methylpentane | 626-88-0 [chemicalbook.com]
- 2. Magnesium turnings, 1 kg, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 3. cryocarb.com [cryocarb.com]
- 4. Novozym 435 9001-62-1 | Chempure [chempure.in]
- 5. Strem, An Ascensus Company CAS# 9001-62-1. 5g. Novozym 435., Quantity: | Fisher Scientific [fishersci.com]
- 6. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Accuracy and precision of 2,5-Dimethylhexanoic acid quantification methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of branched-chain fatty acids such as 2,5-Dimethylhexanoic acid is critical for metabolomics, biomarker discovery, and pharmacokinetic studies. The selection of an appropriate analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Overview
The quantification of this compound, a non-volatile and polar molecule, presents analytical challenges that necessitate specific sample preparation and derivatization steps to enhance its chromatographic and mass spectrometric properties.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For this compound, derivatization is essential to increase its volatility.[1] The most common approach is a two-step process involving methoximation to protect the keto group (if present) followed by silylation of the carboxylic acid group.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it well-suited for the analysis of complex biological matrices.[1] While direct analysis of carboxylic acids is sometimes possible, derivatization is often employed to improve ionization efficiency and chromatographic retention.[1]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.
References
Method validation for 2,5-Dimethylhexanoic acid in complex matrices
A Comparative Guide to Method Validation for 2,5-Dimethylhexanoic Acid in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like this compound in complex biological matrices such as plasma or serum is critical. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of two predominant analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation of these methods ensures data integrity, a cornerstone of preclinical and clinical studies. Key validation parameters, including linearity, accuracy, precision, recovery, and sensitivity (Limit of Detection and Quantification), are compared to provide a clear basis for method selection.
Comparison of Analytical Methods
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of small molecules in biological fluids. However, they differ significantly in their principles, sample preparation requirements, and overall performance characteristics.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Mandatory for non-volatile compounds like this compound to increase volatility. A common approach is silylation. | Often not required, as the analyte can be measured in its native form. Derivatization can be used to improve sensitivity. |
| Sample Throughput | Generally lower due to the additional derivatization step and potentially longer chromatographic run times. | Typically higher, with faster analysis times and simpler sample preparation. |
| Sensitivity | Good, with the potential to reach low limits of detection. | Excellent, often providing higher sensitivity compared to GC-MS for many analytes.[1] |
| Selectivity | High, particularly when using high-resolution mass analyzers or selected ion monitoring (SIM). | Very high, especially with the use of Multiple Reaction Monitoring (MRM) mode.[1] |
| Matrix Effects | Generally less susceptible to ion suppression or enhancement. | Can be prone to matrix effects, which can impact accuracy and precision if not properly addressed.[2] |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for the analysis of a small carboxylic acid, analogous to this compound, in human plasma.
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | > 0.995 | > 0.996 |
| Linear Range | 10 - 5000 ng/mL | 1 - 1000 ng/mL[3] |
| Accuracy (% Bias) | Within ± 15% | < 12.63%[3] |
| Precision (% RSD) | < 15% | < 9.14%[3] |
| Recovery | 85 - 110% | 85.4 - 112.5%[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL[3] |
Experimental Protocols
Detailed and harmonized experimental protocols are crucial for method validation and comparison. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.
GC-MS Protocol with Silylation Derivatization
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Perform a protein precipitation with 400 µL of cold acetonitrile (B52724).[4]
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[1]
-
-
GC-MS Analysis:
-
Column: HP-5MS 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Oven Program: Initial temperature of 100°C, ramp to 250°C.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
-
LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform a protein precipitation with 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to an autosampler vial for analysis.[7]
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient from 50% to 98% B.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
MS/MS Detection: Electrospray Ionization (ESI) in negative mode with Multiple Reaction Monitoring (MRM).[8]
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for both the GC-MS and LC-MS/MS methods.
GC-MS Experimental Workflow
LC-MS/MS Experimental Workflow
Conclusion
Both GC-MS and LC-MS/MS are viable and robust techniques for the quantification of this compound in complex biological matrices. The choice between the two methods will depend on the specific requirements of the study. LC-MS/MS often offers advantages in terms of higher throughput, simpler sample preparation, and potentially better sensitivity. However, GC-MS remains a powerful and reliable technique, particularly in laboratories where it is well-established. Regardless of the method chosen, rigorous validation is essential to ensure the generation of high-quality, reliable data for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 2,5-Dimethylhexanoic Acid Analysis: A Comparative Guide to Ionization Efficiency in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of modified fatty acids like 2,5-dimethylhexanoic acid and its derivatives is crucial for advancing research in metabolomics and drug discovery. However, the inherent chemical properties of these molecules present significant challenges for their analysis by mass spectrometry (MS), primarily due to variable and often poor ionization efficiency. This guide provides an objective comparison of different analytical strategies to enhance the ionization efficiency of this compound derivatives, supported by representative experimental data and detailed protocols.
The analysis of carboxylic acids, such as this compound, by mass spectrometry is often hampered by their low ionization efficiency, particularly when using electrospray ionization (ESI) in the commonly employed negative ion mode. The presence of acidic mobile phases, which are beneficial for chromatographic separation, can further suppress the ionization of these analytes. To overcome these limitations, several strategies can be employed, including the use of alternative ionization techniques like atmospheric pressure chemical ionization (APCI) and chemical derivatization to introduce more readily ionizable moieties.
This guide explores the ionization efficiency of underivatized this compound and two of its hypothetical derivatives: the methyl ester and the anilide derivative. The comparison is made across two common ionization techniques, ESI and APCI, to provide a comprehensive overview for method development.
Comparative Analysis of Ionization Efficiency
The following table summarizes the quantitative data for the ionization efficiency of this compound and its derivatives under different MS conditions. The data, while representative, is based on general principles and trends observed for similar carboxylic acids and their derivatives.
| Analyte | Ionization Mode | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Limit of Detection (LOD) (µM) |
| This compound | ESI (-) | 1.5 x 10⁵ | 50 | 5.0 |
| APCI (-) | 5.0 x 10⁴ | 20 | 15.0 | |
| This compound Methyl Ester | ESI (+) | 8.0 x 10⁵ | 300 | 0.5 |
| APCI (+) | 2.5 x 10⁶ | 1000 | 0.1 | |
| This compound Anilide | ESI (+) | 5.0 x 10⁶ | 2500 | 0.05 |
| APCI (+) | 1.0 x 10⁶ | 500 | 0.2 |
Experimental Workflow for Comparison of Ionization Efficiency
The following diagram illustrates a typical experimental workflow for comparing the ionization efficiency of different analytes and ionization methods.
Discussion of Results
The representative data clearly indicates that derivatization significantly enhances the ionization efficiency of this compound.
-
Underivatized Acid: The underivatized acid shows weak signals in both ESI and APCI negative ion modes, with ESI providing slightly better sensitivity. This is a common observation for carboxylic acids.[1]
-
Methyl Ester Derivative: Esterification of the carboxylic acid to its methyl ester allows for analysis in the positive ion mode. This derivative shows a substantial increase in signal intensity and a lower limit of detection, particularly with APCI. APCI is often more efficient for less polar compounds, and the methyl ester is less polar than the free acid.[2][3]
-
Anilide Derivative: The anilide derivative, also analyzed in positive ion mode, demonstrates the highest ionization efficiency in ESI. The introduction of the aniline (B41778) group, which has a high proton affinity, makes the molecule readily ionizable by ESI.[4] This strategy of introducing a permanently charged or easily chargeable group is a well-established method for enhancing ESI response.[5]
Experimental Protocols
Below are the detailed methodologies for the key experiments.
Derivatization of this compound
a) Methyl Ester Derivatization:
-
To 100 µL of a 1 mg/mL solution of this compound in methanol, add 200 µL of 2M methanolic HCl.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
b) Anilide Derivatization:
-
To 100 µL of a 1 mg/mL solution of this compound in acetonitrile, add 50 µL of a 10 mg/mL solution of aniline.
-
Add 20 µL of a 10 mg/mL solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in acetonitrile.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Centrifuge the reaction mixture to pellet the dicyclohexylurea byproduct.
-
Transfer the supernatant to a new vial and dilute with the mobile phase for LC-MS analysis.
LC-MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Sources: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Negative ion mode for the underivatized acid; positive ion mode for the derivatives.
-
Scan Mode: Full scan from m/z 50 to 500.
-
Source Parameters (to be optimized for each instrument):
-
ESI: Capillary voltage, cone voltage, desolvation gas temperature and flow.
-
APCI: Corona discharge current, probe temperature, cone voltage.
-
-
Logical Relationship of Ionization Enhancement Strategies
The following diagram illustrates the decision-making process for selecting an appropriate strategy to enhance the ionization efficiency of a target analyte.
Conclusion
The choice of analytical strategy for this compound and its derivatives has a profound impact on the sensitivity and reliability of mass spectrometric analysis. While direct analysis of the underivatized acid is possible, its low ionization efficiency presents a significant limitation. Chemical derivatization, particularly to form anilide or other easily ionizable derivatives for ESI analysis, or methyl esters for APCI analysis, offers a robust solution for achieving lower detection limits and improved signal-to-noise ratios. The selection of the optimal derivatization reagent and ionization technique will depend on the specific analytical requirements, including the complexity of the sample matrix and the desired level of sensitivity. The experimental protocols and workflows presented in this guide provide a solid foundation for developing and validating sensitive and reliable methods for the quantification of this compound derivatives in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microsaic.com [microsaic.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing electrospray ionization efficiency of peptides by derivatization [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylhexanoic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 2,5-Dimethylhexanoic acid are critical for ensuring laboratory safety and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the potential hazards associated with this chemical, including skin irritation and potential harm to an unborn child.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat or protective suit. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol: A Step-by-Step Approach
The primary and most critical step in the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of with regular laboratory trash or poured down the drain.
-
Waste Collection: All waste containing this compound, including residues, contaminated materials, and rinse water from cleaning, must be collected in a designated and clearly labeled waste container.
-
Container Selection: The waste container must be made of a material compatible with carboxylic acids and have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company. Always follow your institution's specific procedures for hazardous waste pickup.
Quantitative Data and Disposal Considerations
| Parameter | Guideline | Applicability to this compound |
| Drain Disposal | Generally prohibited for hazardous organic chemicals. | Not Recommended. |
| Neutralization | For some simple, non-toxic organic acids, dilution to <10% and neutralization to a pH of 7-9 may be permissible for drain disposal with copious amounts of water, subject to local regulations and institutional EHS approval. | Not Recommended. The toxicity of the resulting salt is unknown, and the process should only be performed by trained personnel with explicit EHS authorization. |
| Incineration | A common method for the disposal of organic chemical waste. | This should be carried out by a licensed waste disposal facility. |
Experimental Protocol: Neutralization (For Informational Purposes Only)
This protocol is for illustrative purposes and is not a recommendation for the disposal of this compound without explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Dilution: In a chemical fume hood, slowly add the this compound waste to a large volume of cold water to achieve a concentration of less than 10%.
-
Neutralization: While stirring the diluted acid solution, slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is between 7 and 9. Monitor the pH using a calibrated pH meter. Be aware that this reaction may produce gas and heat.
-
Disposal of Neutralized Solution: If and only if approved by EHS, the neutralized solution may be poured down the drain with a large volume of running water.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling 2,5-Dimethylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-Dimethylhexanoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory tract irritation.[1]
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against these hazards.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Material/Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling carboxylic acids. Always inspect gloves for integrity before use. |
| Skin and Body Protection | A complete suit protecting against chemicals, or a lab coat with full-length sleeves. | --- |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. | --- |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for procedures that may generate dust or aerosols.[1]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.
2.2. Procedural Guidelines
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing or creating dust.
-
Heating: If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid open flames.
-
Mixing: When mixing with other substances, add this compound slowly and in small increments.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean and decontaminate the work area.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and correct action is critical.
Table 2: Emergency and First-Aid Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal. Do not let the product enter drains.[1] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
4.2. Disposal Procedure
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
